5-OxoETE methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVYNAAXAJXEV-IQTJLPEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-OxoETE Methyl Ester from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of 5-oxo-eicosatetraenoic acid (5-OxoETE) methyl ester, a critical bioactive lipid mediator, from its precursor, arachidonic acid. This document details the enzymatic conversions, regulatory mechanisms, quantitative data, and experimental protocols relevant to its synthesis and subsequent esterification.
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent inflammatory eicosanoid derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various immune cells, particularly eosinophils, and is implicated in the pathophysiology of allergic diseases such as asthma, as well as in inflammation and cancer.[3][4] The synthesis of 5-OxoETE is a tightly regulated process, primarily occurring in inflammatory cells. For experimental and analytical purposes, 5-OxoETE is often converted to its methyl ester derivative to enhance its stability and volatility for techniques like gas chromatography-mass spectrometry (GC-MS). This guide elucidates the complete synthesis pathway from arachidonic acid to 5-OxoETE methyl ester.
The Enzymatic Synthesis Pathway of 5-OxoETE
The biosynthesis of 5-OxoETE from arachidonic acid is a two-step enzymatic cascade involving the sequential actions of 5-lipoxygenase (5-LOX) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH).
Step 1: Conversion of Arachidonic Acid to 5(S)-HETE by 5-Lipoxygenase (5-LOX)
The initial step is the conversion of arachidonic acid to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). This reaction is catalyzed by 5-LOX, a non-heme iron-containing dioxygenase.[5][6]
-
Enzyme: 5-Lipoxygenase (5-LOX)
-
Substrate: Arachidonic Acid
-
Intermediate: 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE)
-
Product: 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE)
-
Cofactors: Calcium ions (Ca²⁺) and ATP are important for the activation and translocation of 5-LOX to the nuclear membrane where it accesses its substrate.[5]
Step 2: Oxidation of 5(S)-HETE to 5-OxoETE by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
The second and rate-limiting step in the formation of 5-OxoETE is the oxidation of the 5-hydroxyl group of 5(S)-HETE to a ketone. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is an NADP⁺-dependent enzyme.[2][7]
-
Enzyme: 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
-
Substrate: 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE)
-
Product: 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE)
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)[8]
The enzymatic pathway is depicted in the following diagram:
Regulation of the Synthesis Pathway
The synthesis of 5-OxoETE is intricately regulated at both enzymatic steps, with the cellular redox state playing a pivotal role.
Regulation of 5-Lipoxygenase (5-LOX)
The activity of 5-LOX is primarily regulated by the intracellular calcium concentration and the presence of cofactors. Upon cellular stimulation, an increase in intracellular Ca²⁺ promotes the translocation of 5-LOX to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the enzyme.[5]
Regulation by Cellular Redox State: The NADP⁺/NADPH Ratio
The activity of 5-HEDH is critically dependent on the intracellular ratio of NADP⁺ to its reduced form, NADPH.[9] In resting cells, the NADP⁺/NADPH ratio is low, which favors the reverse reaction (reduction of 5-OxoETE to 5(S)-HETE) or inhibits the forward reaction, as NADPH is a potent inhibitor of 5-HEDH.[9]
Conditions of oxidative stress lead to an increase in the NADP⁺/NADPH ratio, thereby promoting the synthesis of 5-OxoETE.[10] This occurs because NADPH is consumed by glutathione (B108866) reductase to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). This shift in the redox balance alleviates the inhibition of 5-HEDH by NADPH and provides the necessary NADP⁺ cofactor for the oxidation of 5(S)-HETE.[9]
Transcellular Biosynthesis
Transcellular biosynthesis is a significant mechanism for the production of 5-OxoETE, where one cell type produces an intermediate that is then converted to the final product by a neighboring cell. For instance, neutrophils, which are rich in 5-LOX, can release 5(S)-HETE, which is then taken up by other cells like monocytes, epithelial cells, or cancer cells that have high 5-HEDH activity, leading to the formation of 5-OxoETE.[3]
Quantitative Data
The following tables summarize the key quantitative parameters for the enzymes involved in the 5-OxoETE synthesis pathway.
Table 1: Kinetic Parameters of 5-Lipoxygenase (5-LOX)
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km (Arachidonic Acid) | ~10 µM | Human | Recombinant | [11] |
| Vmax | ~60 µmol/min/mg | Human | Recombinant | [11] |
| IC50 (ARM1) | 1.7 µM | Human | Recombinant | [12] |
| IC50 (TTSe) | 2.3 µM | Human | Recombinant | [12] |
| IC50 (TTO) | 2.3 µM | Human | Recombinant | [12] |
Table 2: Kinetic Parameters of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
| Parameter | Value | Organism/Source | Conditions | Reference |
| Km (5(S)-HETE) | ~0.2 µM | Human Neutrophils | Microsomal fraction | [7] |
| Km (5(S)-HETE) | 670 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |
| Km (NADP⁺) | 139 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |
| Ki (NADPH) | 224 nM | Human U937 cells | Microsomal fraction, pH 7.4 | [10] |
| Optimal pH (Forward Reaction) | 10.2 | Human U937 cells | Microsomal fraction | [10] |
| Optimal pH (Reverse Reaction) | 6.0 | Human U937 cells | Microsomal fraction | [10] |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis and analysis of 5-OxoETE and its methyl ester.
Protocol for 5-Lipoxygenase (5-LOX) Activity Assay
This protocol is adapted from spectrophotometric methods for measuring 5-LOX activity.[5][13]
Materials:
-
5-Lipoxygenase enzyme preparation (recombinant or from a natural source)
-
Arachidonic acid substrate solution (in ethanol)
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the arachidonic acid substrate solution. A working concentration of 100 µM in the final reaction volume is recommended.
-
In a quartz cuvette, add the assay buffer and the 5-LOX enzyme solution.
-
Incubate the mixture for 3-5 minutes at 25°C to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the arachidonic acid substrate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene in 5-HPETE results in this characteristic absorbance.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5-HPETE (ε = 23,000 M⁻¹cm⁻¹).
Protocol for Microsomal 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Activity Assay
This protocol is based on the measurement of 5-OxoETE production from 5(S)-HETE in microsomal preparations.[8][14]
Materials:
-
Microsomal fraction from a cellular source expressing 5-HEDH (e.g., neutrophils, differentiated U937 cells)
-
5(S)-HETE substrate solution (in ethanol)
-
NADP⁺ solution
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5
-
Quenching solution: Acetonitrile with an internal standard (e.g., PGB₂)
-
HPLC system with a UV detector
Procedure:
-
Prepare microsomal fractions from the chosen cell type by standard ultracentrifugation methods.
-
In a microcentrifuge tube, combine the microsomal preparation (typically 50-100 µg of protein) with the reaction buffer.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5(S)-HETE to a final concentration of 10 µM.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding two volumes of the quenching solution.
-
Centrifuge to pellet the protein and collect the supernatant for HPLC analysis.
-
Analyze the formation of 5-OxoETE by reverse-phase HPLC, monitoring the absorbance at 280 nm. Quantify the product by comparing the peak area to a standard curve.
Protocol for the Synthesis of this compound
The esterification of the carboxylic acid group of 5-OxoETE to its methyl ester can be efficiently achieved using diazomethane (B1218177).[15][16][17] Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Purified 5-OxoETE
-
Diazomethane solution in diethyl ether (freshly prepared)
-
Diethyl ether
-
Methanol
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the purified 5-OxoETE in a mixture of diethyl ether and a small amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the reaction.
-
Allow the reaction to proceed for 10-15 minutes in the ice bath.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution contains this compound. The solvent can be removed under a stream of nitrogen, and the product can be further purified by chromatography if necessary.
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[1][18]
Activation of OXER1 by 5-OxoETE initiates a signaling cascade through the Gαi subunit of the heterotrimeric G-protein.[19][20] This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effector proteins. Key downstream signaling events include:
-
Inhibition of adenylyl cyclase: Leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC): Resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[20]
-
Activation of the PI3K/Akt and MAPK pathways: These pathways are crucial for cell survival, proliferation, and migration.[4]
The signaling pathway of 5-OxoETE is illustrated in the diagram below:
Conclusion
The synthesis of this compound from arachidonic acid is a multi-step process involving enzymatic conversions and chemical derivatization. The initial enzymatic steps are tightly regulated by cellular signaling events and the intracellular redox environment, highlighting the context-dependent nature of its production. Understanding this pathway and the associated signaling cascades is crucial for researchers and drug development professionals targeting inflammatory and allergic diseases where 5-OxoETE plays a significant pathological role. The detailed protocols provided in this guide offer a practical framework for the synthesis, quantification, and study of this important lipid mediator.
References
- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Metabolism of 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | 5-HEDH dehydrogenates 5-HEPE to 5-oxo-EPA [reactome.org]
- 9. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Diazomethane makes methyl esters from carboxylic acids [almerja.net]
- 18. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
The Role of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-Oxo-ETE) in Eosinophil and Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid chemoattractant that plays a crucial role in the directed migration of eosinophils and neutrophils, key effector cells in inflammatory and allergic responses. This technical guide provides an in-depth overview of the function of 5-oxo-ETE in the chemotaxis of these granulocytes, detailing its receptor, signaling pathways, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams. It is important to note that while the topic mentions "5-OxoETE methyl ester," the primary biological activity is attributed to the free acid form, 5-oxo-ETE. The esterified form is reported to be significantly less potent[1].
Introduction to 5-Oxo-ETE and its Role in Granulocyte Chemotaxis
5-Oxo-ETE is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway[2][3][4]. It is a powerful chemoattractant for both eosinophils and neutrophils, although it demonstrates particularly high potency for eosinophils, suggesting a significant role in allergic reactions such as asthma[3][4][5][6]. 5-Oxo-ETE's effects are mediated through a specific G protein-coupled receptor, leading to a cascade of intracellular events that culminate in directed cell movement.
The OXER1 Receptor: The Gateway for 5-Oxo-ETE Signaling
The biological actions of 5-oxo-ETE are mediated by the oxoeicosanoid receptor 1 (OXER1), also known as GPR170, TG1019, or R527[7][8][9]. OXER1 is a class A G protein-coupled receptor (GPCR)[10][11].
Receptor Expression:
-
Eosinophils: Exhibit the highest expression levels of OXER1 among leukocytes[4].
-
Neutrophils: Express OXER1, but at lower levels compared to eosinophils[4].
-
Other Cells: OXER1 is also expressed in basophils, monocytes, and various tissues, including the liver, kidney, spleen, and pulmonary tissues[10][11].
Signaling Pathways in Eosinophil and Neutrophil Chemotaxis
Upon binding of 5-oxo-ETE to OXER1, a signaling cascade is initiated, leading to chemotaxis. The receptor is coupled to the Gαi/o family of heterotrimeric G proteins[8].
Key Signaling Events:
-
G Protein Activation: Ligand binding induces a conformational change in OXER1, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Downstream Effectors: The activated G protein subunits modulate the activity of several downstream effector molecules.
-
Calcium Mobilization: A hallmark of 5-oxo-ETE signaling is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i)[1][2]. This is a critical event for cell activation and migration.
-
Actin Polymerization: 5-Oxo-ETE stimulates the reorganization of the actin cytoskeleton, a fundamental process for cell motility[2][3].
-
PI3K/Akt and MAPK/ERK Activation: The signaling cascade also involves the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[7].
Below is a diagram illustrating the OXER1 signaling pathway.
Quantitative Data on 5-Oxo-ETE-Mediated Chemotaxis
The following tables summarize the quantitative data on the effects of 5-oxo-ETE on eosinophil and neutrophil functions.
Table 1: Potency of 5-Oxo-ETE on Eosinophil and Neutrophil Functions
| Cell Type | Response | EC₅₀ (nM) | Reference(s) |
| Eosinophil | Chemotaxis | ~1-10 | [5] |
| Actin Polymerization (feline) | 0.7 | [3] | |
| Calcium Mobilization | Not specified | ||
| Neutrophil | Chemotaxis | ~24 (feline) | [3] |
| Calcium Mobilization | Potent | [2][4] | |
| Actin Polymerization | Not specified | [2] |
Table 2: Inhibitory Effects of OXER1 Antagonists
| Antagonist | Cell Type | Response Blocked | IC₅₀ (nM) | Reference(s) |
| Compound 230 | Eosinophil, Neutrophil | 5-oxo-ETE effects | ~30 | [3] |
| Compound 264 | Eosinophil, Neutrophil | 5-oxo-ETE effects | ~30 | [3] |
| Other Indole Derivatives | Eosinophil, Neutrophil | 5-oxo-ETE effects | 25-30 | [2] |
Detailed Experimental Protocols
Eosinophil and Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is a generalized procedure based on the principles of the Boyden chamber assay, which is widely used to study chemotaxis[12][13].
Objective: To quantify the chemotactic response of eosinophils and neutrophils to 5-oxo-ETE.
Materials:
-
48-well microchemotaxis chamber (e.g., Neuro Probe)
-
Polycarbonate filters (3-5 µm pore size for granulocytes)
-
5-Oxo-ETE
-
Control chemoattractants (e.g., fMLP for neutrophils, eotaxin for eosinophils)
-
Cell culture medium (e.g., RPMI-1640) with 0.1% BSA
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Chemoattractants: Prepare serial dilutions of 5-oxo-ETE in cell culture medium. Include a negative control (medium alone) and a positive control.
-
Chamber Assembly: Place the polycarbonate filter over the lower wells of the Boyden chamber.
-
Loading Chemoattractants: Add 25-50 µL of the chemoattractant solutions to the lower wells.
-
Cell Preparation: Isolate eosinophils or neutrophils from whole blood using standard density gradient centrifugation techniques. Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Loading Cells: Add 50 µL of the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Wipe the cells off the top surface of the filter.
-
Fix and stain the filter using a staining solution.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
Below is a diagram illustrating the Boyden Chamber Assay workflow.
Intracellular Calcium Mobilization Assay
This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent indicator[14][15][16].
Objective: To measure the transient increase in intracellular calcium in eosinophils and neutrophils upon stimulation with 5-oxo-ETE.
Materials:
-
Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
5-Oxo-ETE
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorometer or flow cytometer with UV excitation capabilities
Procedure:
-
Cell Preparation: Isolate eosinophils or neutrophils and resuspend them in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Dye Loading:
-
Add the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) and a small amount of Pluronic F-127 (to aid in dye solubilization) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspension: Resuspend the cells in HBSS.
-
Measurement:
-
Place the cell suspension in a cuvette in the fluorometer or run on the flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add 5-oxo-ETE to the cell suspension and record the change in fluorescence over time.
-
Add ionomycin to determine the maximum fluorescence and EGTA to determine the minimum fluorescence for calibration purposes.
-
-
Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for ratiometric dyes like Indo-1 and Fura-2) to determine the intracellular calcium concentration.
Below is a diagram illustrating the Calcium Mobilization Assay workflow.
Conclusion
5-Oxo-ETE is a critical mediator of eosinophil and neutrophil chemotaxis, acting through the OXER1 receptor to initiate a complex signaling cascade. Its potent effects, particularly on eosinophils, highlight its importance in the pathophysiology of allergic and inflammatory diseases. The development of selective OXER1 antagonists represents a promising therapeutic strategy for these conditions[10][17][18]. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the 5-oxo-ETE/OXER1 axis.
References
- 1. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. Granulocyte chemotaxis: multiple assay screening using a raft technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cycling of Intracellular Calcium Released in Response to Fluid Shear Stress Is Critical for Migration-Associated Actin Reorganization in Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 18. Two Potent OXE-R Antagonists: Assignment of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Mechanism of Action of 5-Oxo-ETE Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) and its methyl ester derivative. The focus is on the core molecular interactions, signaling cascades, and cellular responses observed in key inflammatory cells.
Core Concepts: 5-Oxo-ETE and its Receptor
5-Oxo-ETE is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway metabolism of arachidonic acid.[1] It is a powerful chemoattractant for several types of leukocytes, particularly eosinophils, and is implicated in allergic reactions and other inflammatory conditions.[2][3] The biological effects of 5-Oxo-ETE are primarily mediated by a specific, high-affinity G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[4][5]
The Role of 5-Oxo-ETE Methyl Ester
While 5-Oxo-ETE is the primary endogenous ligand for OXER1, its methyl ester derivative has also been studied. In vitro evidence indicates that the esterification of the carboxyl group of 5-Oxo-ETE results in a significant reduction in biological activity. Specifically, 5-Oxo-ETE methyl ester is approximately 20-fold less potent than its free acid counterpart in stimulating calcium mobilization in neutrophils. This suggests that the free carboxyl group is a critical structural feature for efficient binding to and activation of the OXE receptor. Furthermore, the enzyme responsible for synthesizing 5-Oxo-ETE, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), shows a preference for substrates with a free carboxyl group, as 5-HETE methyl ester is a poor substrate.[2] This implies that 5-Oxo-ETE methyl ester is unlikely to be a prodrug that is hydrolyzed to the more active form and instead acts as a weak agonist of the OXE receptor.
Quantitative Data on In Vitro Activity
The following table summarizes the quantitative data for the in vitro activities of 5-Oxo-ETE. Data for 5-Oxo-ETE methyl ester is limited, but its relative potency is noted where available.
| Ligand | Cell Type | Assay | Potency (EC50/IC50) | Reference |
| 5-Oxo-ETE | Human Neutrophils | Calcium Mobilization | ~10-100 nM | [2][4] |
| Human Neutrophils | Chemotaxis | Potent chemoattractant | [4] | |
| Human Eosinophils | Actin Polymerization | ~0.7 nM (feline) | [1] | |
| Human Eosinophils | L-selectin shedding | More effective than PAF and LTB4 | [6] | |
| HEK293 cells (transfected with OXER1) | GTPγS binding | ~5 nM | [4] | |
| 5-Oxo-ETE Methyl Ester | Human Neutrophils | Calcium Mobilization | ~20-fold less potent than 5-Oxo-ETE |
Signaling Pathways of 5-Oxo-ETE
Activation of the OXE receptor by 5-Oxo-ETE initiates a cascade of intracellular signaling events. The receptor is coupled to a pertussis toxin-sensitive Gi/o protein, and its activation leads to the dissociation of the Gαi and Gβγ subunits.[4]
Gβγ-Mediated Signaling
The Gβγ dimer is responsible for activating several downstream effector molecules:
-
Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[1][4]
-
Phosphoinositide 3-kinase (PI3K): 5-Oxo-ETE also activates PI3K, which is involved in various cellular processes, including cell survival and migration.[4]
Gαi-Mediated Signaling
The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the primary signaling pathway initiated by 5-Oxo-ETE binding to the OXE receptor.
Figure 1: 5-Oxo-ETE Signaling Pathway via the OXE Receptor.
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the in vitro effects of 5-Oxo-ETE and its methyl ester.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following agonist stimulation.
Protocol Outline:
-
Cell Preparation: Isolate human neutrophils or eosinophils from peripheral blood using density gradient centrifugation.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM, in a calcium-containing buffer.
-
Stimulation: Place the dye-loaded cells in a fluorometer cuvette. Establish a baseline fluorescence reading. Add 5-Oxo-ETE or 5-Oxo-ETE methyl ester at various concentrations.
-
Measurement: Record the change in fluorescence over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: Calculate the peak increase in fluorescence for each agonist concentration and plot a dose-response curve to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration.
Protocol Outline:
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Agonist Placement: Add 5-Oxo-ETE or 5-Oxo-ETE methyl ester at various concentrations to the lower wells.
-
Cell Placement: Add a suspension of isolated neutrophils or eosinophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them using a microscope.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic potency.
The following diagram illustrates a typical experimental workflow for an in vitro chemotaxis assay.
Figure 2: Experimental Workflow for a Chemotaxis Assay.
Conclusion
In vitro studies have established 5-Oxo-ETE as a potent agonist of the OXE receptor, initiating a Gi/o-mediated signaling cascade that leads to key pro-inflammatory cellular responses in leukocytes. 5-Oxo-ETE methyl ester, due to the esterification of the critical carboxyl group, exhibits significantly reduced potency, acting as a weak agonist. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and professionals in the fields of inflammation and drug development.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
5-OxoETE Methyl Ester: A Biologically Active Agonist of the OXER1 Receptor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and is implicated in allergic diseases such as asthma.[1][2][3] Its biological effects are primarily mediated through the G protein-coupled receptor, OXER1.[3][4][5] While the free acid form, 5-OxoETE, has been extensively studied, the biological activity of its esterified counterpart, 5-OxoETE methyl ester, has been less characterized. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for assessing its activity.
Biosynthesis and Metabolism
5-OxoETE is synthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a product of the 5-LO pathway, through the action of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3] A critical requirement for the activity of 5-HEDH is a free carboxyl group on its substrate.[6] Consequently, 5-HETE methyl ester is a poor substrate for 5-HEDH, suggesting that the biosynthesis of this compound within cells is unlikely to occur via this pathway. It is more probable that this compound acts as a synthetic analog and prodrug, which may be hydrolyzed to the active free acid form in biological systems, or possess intrinsic activity.
Biological Activity of this compound
Recent evidence has demonstrated that this compound is a biologically active molecule in its own right, functioning as an agonist for the OXER1 receptor.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in a β-arrestin recruitment assay, a common method for assessing G protein-coupled receptor activation. In this assay, this compound was shown to be an agonist of the OXER1 receptor with a reported half-maximal effective concentration (EC50) of 1.54 µM. Notably, the methyl ester exhibited a higher maximal response in this assay compared to its free acid counterpart, 5-OxoETE.
| Compound | Assay | Receptor | Parameter | Value |
| This compound | β-Arrestin Recruitment | OXER1 | EC50 | 1.54 µM |
| 5-OxoETE | Calcium Mobilization (Neutrophils) | OXER1 | EC50 | ~10 nM |
| 5-OxoETE | Chemotaxis (Neutrophils) | OXER1 | EC50 | ~10 nM |
| 5-OxoETE | Actin Polymerization (Feline Eosinophils) | OXER1 | EC50 | ~0.7 nM |
Signaling Pathways
5-OxoETE exerts its biological effects by activating the OXER1 receptor, a member of the G protein-coupled receptor family that signals through the Gαi subunit. It is presumed that this compound activates the same signaling cascade upon binding to OXER1. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.
Experimental Protocols
The biological activity of this compound can be assessed using several in vitro assays. The following are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated OXER1 receptor, a hallmark of GPCR activation.
Principle: The assay utilizes enzyme fragment complementation technology. Cells are engineered to co-express the OXER1 receptor tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[7]
Methodology:
-
Cell Culture: PathHunter® β-arrestin GPCR cells expressing the tagged OXER1 receptor are cultured in the recommended medium.
-
Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound is serially diluted in an appropriate vehicle (e.g., DMSO) to create a concentration range.
-
Compound Addition: The diluted compound is added to the cells.
-
Incubation: The plate is incubated for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added to each well.
-
Signal Measurement: After a brief incubation, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The data is normalized and plotted to generate a dose-response curve, from which the EC50 value is calculated.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the OXER1 receptor.
Principle: Cells expressing the OXER1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8] Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the fluorescence of the dye, which can be measured in real-time.[8]
Methodology:
-
Cell Culture: HEK293 cells transiently or stably expressing the OXER1 receptor are cultured.
-
Cell Plating: Cells are seeded into 96-well black, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Serial dilutions of this compound are prepared.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition: The diluted compound is automatically injected into the wells.
-
Kinetic Reading: The fluorescence intensity is measured kinetically over a period of time (e.g., 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence response is determined and used to generate a dose-response curve to calculate the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
Principle: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.[9] Cells are placed in the upper chamber, and the chemoattractant (this compound) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified.[9]
Methodology:
-
Cell Isolation: Primary inflammatory cells (e.g., human neutrophils or eosinophils) are isolated from whole blood.
-
Assay Setup: The lower wells of a chemotaxis plate are filled with medium containing various concentrations of this compound. The porous membrane inserts (upper chambers) are then placed into the wells.
-
Cell Seeding: A suspension of the isolated cells is added to the upper chambers.
-
Incubation: The plate is incubated for a period of time (e.g., 1-3 hours) at 37°C to allow for cell migration.
-
Cell Quantification: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface of the membrane are stained with a fluorescent dye.
-
Fluorescence Measurement: The fluorescence of the stained migrated cells is read using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to generate a dose-response curve for chemotaxis, and the EC50 value is determined.
Conclusion
This compound is a biologically active compound that functions as an agonist at the OXER1 receptor. While its potency in a β-arrestin recruitment assay is in the micromolar range, further studies are required to fully characterize its activity profile in other key functional assays, such as calcium mobilization and chemotaxis, and to directly compare its potency and efficacy with the parent compound, 5-OxoETE. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for understanding the full therapeutic potential of this and other esterified lipid mediators.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 µm Chemotaxis Assays, 96-Well Format [cellbiolabs.com]
5-Oxo-ETE Methyl Ester: A Technical Guide for Asthma and Allergic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a critical player in the pathophysiology of asthma and other allergic diseases.[1][2] Unlike other 5-LO products, 5-Oxo-ETE is a highly potent chemoattractant for eosinophils, key effector cells in allergic inflammation.[3][4] Its effects are mediated through a specific G protein-coupled receptor, OXER1, making this signaling axis an attractive target for novel therapeutic interventions in eosinophil-driven diseases.[5][6] This technical guide provides an in-depth overview of 5-Oxo-ETE's role in asthma and allergic disease research, including quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data related to the biological activity of 5-Oxo-ETE and the potency of its receptor antagonists.
Table 1: Potency of 5-Oxo-ETE in Inducing Biological Responses
| Biological Response | Cell Type | EC50 Value | Reference |
| Chemotaxis | Human Eosinophils | ~1 nM | [7] |
| Chemotaxis | Feline Leukocytes | 24 ± 16 nM | [8] |
| Calcium Mobilization | Human Neutrophils | ~2 nM | [1] |
| Calcium Mobilization | Transfected HEK293 cells | ~100 nM | [1] |
| GTPγS Binding | Transfected Cells | ~5 nM | [1] |
| Actin Polymerization | Feline Eosinophils | 0.7 ± 0.19 nM | [8][9] |
Table 2: Inhibitory Potency of OXER1 Receptor Antagonists
| Antagonist | Biological Response Inhibited | Cell Type | IC50 Value | Reference |
| Indole-based Antagonist | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | ~1.6 µM | [1] |
| 5-oxo-12-HETE | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | 0.5 µM | [10] |
| 8-trans-5-oxo-12-HETE | 5-Oxo-ETE-induced Calcium Mobilization | Human Neutrophils | 2.5 µM | [10] |
| Indole derivatives (compounds 230 and 264) | 5-Oxo-ETE-induced effects | Human eosinophils and neutrophils | ~30 nM | [9] |
Signaling Pathways
5-Oxo-ETE exerts its effects by binding to the OXER1 receptor, a G protein-coupled receptor (GPCR) that signals through Gαi/o proteins.[3][4] This initiates a cascade of intracellular events crucial for cell activation and migration.
Figure 1: 5-Oxo-ETE signaling pathway via the OXER1 receptor.
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to measure the chemotactic response of eosinophils to 5-Oxo-ETE methyl ester using a Boyden chamber.[11][12][13][14]
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membranes (5 µm pore size)
-
Human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium with 0.1% BSA
-
5-Oxo-ETE methyl ester
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of 5-Oxo-ETE methyl ester in ethanol (B145695) and dilute to desired concentrations in chemotaxis buffer.
-
Add the 5-Oxo-ETE dilutions or control buffer to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Assemble the chamber by placing the upper wells over the membrane.
-
Resuspend isolated eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 50 µL of the eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the upper side of the membrane to remove non-migrated cells.
-
Fix and stain the membrane with a staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over control).
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to 5-Oxo-ETE using a fluorescent calcium indicator like Fura-2 AM or Fluo-3 AM.[15][16][17][18][19]
Materials:
-
Human eosinophils or neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Fura-2 AM or Fluo-3 AM
-
Pluronic F-127
-
5-Oxo-ETE methyl ester
-
Fluorescence plate reader or fluorescence microscope with appropriate filters
Procedure:
-
Isolate and resuspend cells in HBSS without calcium and magnesium at 1-2 x 10^6 cells/mL.
-
Load the cells with 2-5 µM Fura-2 AM or Fluo-3 AM and 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.
-
Resuspend the cells in HBSS with calcium and magnesium.
-
Transfer the cell suspension to a 96-well black-walled plate.
-
Measure the baseline fluorescence for a short period using the fluorescence plate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-3, excitation at 488 nm, emission at 525 nm).
-
Add 5-Oxo-ETE methyl ester at various concentrations to the wells and continue to record the fluorescence intensity over time.
-
For Fura-2, the ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. For Fluo-3, the change in fluorescence intensity reflects the change in intracellular calcium.
Quantification of 5-Oxo-ETE in Bronchoalveolar Lavage (BAL) Fluid by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 5-Oxo-ETE from BAL fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22]
Materials:
-
Bronchoalveolar lavage (BAL) fluid samples
-
Internal standard (e.g., d8-5-HETE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Thaw BAL fluid samples on ice.
-
Add an internal standard to each sample.
-
Acidify the samples to pH 3-4 with formic acid.
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction. a. Condition the SPE cartridge with methanol and then water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with a low-percentage organic solvent to remove impurities. d. Elute the lipids with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a C18 column with a gradient of water and acetonitrile/methanol containing formic acid.
-
Detect and quantify 5-Oxo-ETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Calculate the concentration of 5-Oxo-ETE in the original BAL fluid sample based on the peak area ratio to the internal standard and a standard curve.
In Vivo Asthma and Allergic Disease Models
Animal models are indispensable for studying the in vivo relevance of the 5-Oxo-ETE/OXER1 axis in asthma and allergic diseases. The following workflow illustrates a typical experimental design.
Figure 2: Experimental workflow for an in vivo mouse model of allergic asthma.
Commonly used models include ovalbumin (OVA)-induced and house dust mite (HDM)-induced allergic asthma models in mice.[1][2][3][5][8][23][24][25][26][27] These models recapitulate key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The administration of a selective OXER1 antagonist during the challenge phase can be used to evaluate the therapeutic potential of targeting the 5-Oxo-ETE pathway.
Conclusion
5-Oxo-ETE and its receptor OXER1 represent a critical signaling axis in the pathogenesis of asthma and allergic diseases, primarily through the potent chemoattraction of eosinophils. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to investigate this pathway further. The development of selective OXER1 antagonists holds significant promise for the treatment of eosinophil-driven inflammatory conditions.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 6. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 14. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 15. hellobio.com [hellobio.com]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Lipidomics changes in bronchoalveolar lavage fluid of refractory mycoplasma pneumoniae pneumonia: LC-MS-based analysis of potential biomarkers and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 26. Group 2 Innate Lymphoid Cells and the House Dust Mite-Induced Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combined Sensitization of Mice to Extracts of Dust Mites, Ragweed and Aspergillus Breaks through Tolerance and Establishes Chronic Features of Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Oxo-6,8,11,14-eicosatetraenoic Acid (5-OxoETE) and its Methyl Ester in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, biologically active lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is an oxidized metabolite of 5-hydroxyeicosatetraenoic acid (5-HETE). Emerging evidence has implicated 5-OxoETE as a significant player in the tumor microenvironment, where it can promote cancer cell proliferation and survival. This technical guide provides an in-depth overview of the role of 5-OxoETE and its methyl ester in cancer cell proliferation studies, detailing its signaling pathways, experimental methodologies for its investigation, and available quantitative data.
The Dual Role of 5-OxoETE in Cancer Cell Proliferation
5-OxoETE exhibits a concentration-dependent dual role in cancer cells. At lower concentrations, it primarily acts as a pro-proliferative and anti-apoptotic agent in various cancer cell lines, including those from the prostate, breast, ovaries, and lungs.[1][2] This effect is predominantly mediated through its specific G protein-coupled receptor, OXER1.[1]
Conversely, at high concentrations, 5-OxoETE and its analogs can induce growth arrest and apoptosis.[1] This paradoxical effect appears to be independent of the OXER1 receptor and may involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1]
Cancer cells themselves have been shown to possess the enzymatic machinery to produce 5-OxoETE, creating the potential for an autocrine or paracrine signaling loop that sustains tumor growth.[2]
The Role of 5-OxoETE Methyl Ester
The precise role of this compound in cancer cell proliferation is less well-defined in the existing literature. Methyl esters of fatty acids are often used in research as more cell-permeable and stable analogs of the free acid. It is plausible that this compound acts as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases to the active free acid, 5-OxoETE. However, direct evidence from the reviewed literature to definitively confirm its mechanism of action—whether as a prodrug, a direct agonist/antagonist, or an inactive control—in the context of cancer cell proliferation is not available. One study's title suggests an anti-proliferative role for oxo-ETE methyl esters, but the detailed findings were not accessible.[3]
Quantitative Data on the Effects of 5-OxoETE
While the pro-proliferative effects of 5-OxoETE are widely reported, specific EC50 or IC50 values for its impact on the proliferation of various cancer cell lines are not consistently available in the literature. The potency of 5-OxoETE has been quantified in other cellular assays, which provides an indication of its high biological activity.
| Ligand | Assay | Cell/System | Potency (EC50) | Reference |
| 5-OxoETE | GTPγS binding to OXER1 | Transfected HEK293 cells | 6 nM | |
| 5-OxoETE | Actin Polymerization | Feline Eosinophils | 0.7 nM |
Note: The table highlights the potency of 5-OxoETE in receptor activation and a downstream cellular response. Specific EC50 values for cancer cell proliferation require further investigation.
Signaling Pathways of 5-OxoETE in Cancer Cell Proliferation
The pro-proliferative effects of 5-OxoETE are primarily initiated by its binding to the OXER1 receptor, which is coupled to an inhibitory G-protein (Gαi). This sets off a signaling cascade that promotes cell survival and division.
Key Signaling Pathway Diagram
Experimental Protocols
Investigating the role of 5-OxoETE and its methyl ester in cancer cell proliferation involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow Diagram:
References
Methodological & Application
Protocol for the Synthesis of 5-OxoETE Methyl Ester for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 5-Oxo-eicosatetraenoic acid (5-OxoETE) methyl ester, a critical tool for research in inflammation, allergy, and cancer. 5-OxoETE is a potent bioactive lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2][3][4] Its methyl ester form is often used in research for its increased stability and cell permeability.
The synthesis protocol is divided into two main stages: the oxidation of 5-hydroxy-eicosatetraenoic acid (5-HETE) to 5-OxoETE, followed by the methyl esterification of the carboxylic acid group.
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its biological effects primarily through the G protein-coupled receptor, OXE receptor 1 (OXER1).[2][3][4][5] Activation of OXER1 by 5-OxoETE initiates a cascade of intracellular signaling events, leading to various cellular responses, particularly in inflammatory cells like eosinophils and neutrophils.[2][3][4]
Caption: 5-OxoETE signaling cascade via the OXER1 receptor.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of 5-OxoETE. Please note that specific yields for the chemical synthesis are highly dependent on reaction scale and purification efficiency and are not consistently reported in the literature.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for Actin Polymerization | 0.72 ± 0.19 nM | Feline Eosinophils | [2] |
| EC₅₀ for Actin Polymerization | 2.7 ± 1.2 nM | Feline Neutrophils | [2] |
| EC₅₀ for LTB₄-induced Actin Polymerization | 60 ± 31 nM | Feline Eosinophils | [2] |
| EC₅₀ for PGD₂-induced Actin Polymerization | 14 ± 2 nM | Feline Eosinophils | [2] |
| 5-OxoETE formed from 5S-HETE | 32 ± 7 pmol/10⁶ cells | Feline Leukocytes | [2] |
Experimental Protocols
The following protocols are based on established chemical methodologies for the oxidation of secondary alcohols and the esterification of carboxylic acids, adapted for the specific structure of 5-HETE.
Part 1: Oxidation of 5-HETE to 5-OxoETE
This procedure describes the selective oxidation of the C5 hydroxyl group of 5-HETE to a ketone. A mild and selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation or side reactions with the polyunsaturated chain.
Materials:
-
5(S)-HETE
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5(S)-HETE in anhydrous DCM.
-
Oxidation: To the stirred solution, add a molar excess of PCC (approximately 1.5 to 2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-HETE) is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude 5-OxoETE by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Collect the fractions containing the purified 5-OxoETE and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Methyl Esterification of 5-OxoETE
This protocol details the conversion of the carboxylic acid moiety of 5-OxoETE to its methyl ester. A common and effective method is the use of diazomethane, or for a safer alternative, trimethylsilyldiazomethane (B103560) or reaction with methanol (B129727) in the presence of an acid catalyst.
Materials:
-
5-OxoETE
-
Anhydrous methanol
-
Anhydrous diethyl ether or a mixture of toluene (B28343) and methanol
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation: Dissolve the purified 5-OxoETE in a mixture of anhydrous methanol and diethyl ether in a clean, dry round-bottom flask under an inert atmosphere.
-
Esterification: Cool the solution in an ice bath. Slowly add a slight excess of TMS-diazomethane solution dropwise to the stirred solution. The appearance of a persistent yellow color indicates the completion of the reaction.
-
Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Solvent Removal: Remove the solvents under a stream of nitrogen or by rotary evaporation at low temperature.
-
Purification (if necessary): The resulting 5-OxoETE methyl ester is often of high purity. If necessary, it can be further purified by silica gel chromatography.
-
Storage: Store the final product in an inert solvent (e.g., ethanol (B145695) or acetonitrile) at -80°C to prevent degradation.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid and identification of novel omega-oxidized metabolites in the mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GC-MS Analysis of 5-OxoETE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and exerts its biological effects through the G-protein coupled receptor, OXE-R1.[1][2] Given its role in inflammatory responses, allergic diseases, and potentially cancer, accurate and sensitive quantification of 5-OxoETE in biological matrices is crucial for research and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of eicosanoids. However, due to the low volatility and thermal instability of molecules like 5-OxoETE, derivatization is a mandatory step to improve their chromatographic and mass spectrometric properties. This application note provides a detailed protocol for the derivatization of 5-OxoETE methyl ester for GC-MS analysis, focusing on a two-step methoximation and silylation procedure.
Signaling Pathway of 5-OxoETE
5-OxoETE initiates its biological effects by binding to its specific receptor, OXE-R1. This binding activates a cascade of intracellular signaling events, primarily through a G-protein of the Gi/o family. The subsequent dissociation of the G-protein subunits triggers downstream pathways, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[1] Furthermore, the signaling cascade involves the activation of the mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately leading to cellular responses such as chemotaxis, degranulation, and cell survival.[1][3]
Experimental Protocols
Materials and Reagents
-
5-OxoETE standard
-
Diazomethane (B1218177) (for methylation) or Trimethylsilyldiazomethane (B103560)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., d8-5-OxoETE)
Protocol 1: Esterification to this compound
Prior to derivatization for GC-MS analysis, the carboxyl group of 5-OxoETE must be esterified to its methyl ester. This is a crucial step to reduce polarity and improve chromatographic behavior.
-
Sample Preparation: To a dried extract of the biological sample containing 5-OxoETE, add a known amount of internal standard.
-
Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Alternatively, use a safer reagent like trimethylsilyldiazomethane in a mixture of benzene (B151609) and methanol.
-
Reaction Quench: Allow the reaction to proceed for 10-15 minutes at room temperature. Gently blow a stream of nitrogen over the sample to remove excess diazomethane.
-
Solvent Evaporation: Evaporate the solvent completely under a stream of nitrogen.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This two-step protocol involves methoximation of the keto group followed by silylation of any hydroxyl groups.
-
Methoximation:
-
To the dried this compound, add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL).
-
Vortex the mixture and incubate at 60°C for 1 hour to convert the keto group to a methoxime derivative.
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the sample.
-
Vortex thoroughly and incubate at 60°C for 1 hour. This step will silylate any hydroxyl groups present, although 5-OxoETE itself does not have one. This ensures that any potentially interfering hydroxylated eicosanoids are also derivatized.
-
Cool the sample to room temperature.
-
-
Sample Preparation for Injection:
-
Evaporate the pyridine and excess derivatizing reagents under a gentle stream of nitrogen.
-
Reconstitute the sample in 50 µL of hexane or ethyl acetate.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized eicosanoids. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
The following tables summarize the expected quantitative data for the GC-MS analysis of the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound.
Table 1: Retention Time and Molecular Weight
| Analyte | Derivative | Expected Retention Time (min) | Molecular Weight ( g/mol ) |
| This compound | MOX-TMS | 18 - 22 | 433.6 |
Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used.
Table 2: Predicted Mass Spectral Fragmentation Data (Electron Ionization)
| Derivative | Predicted Key Fragment Ions (m/z) | Interpretation |
| This compound MOX-TMS | 418 | [M-15]⁺; Loss of a methyl group from the TMS moiety |
| 344 | [M-89]⁺; Loss of a trimethylsilyloxy radical | |
| 313 | Characteristic ion for C5-oxygenated eicosanoids | |
| 203 | Cleavage alpha to the C5 position | |
| 73 | [Si(CH₃)₃]⁺; Characteristic ion for TMS derivatives |
Note: This fragmentation pattern is predicted based on the known fragmentation of similar derivatized eicosanoids. The base peak may vary depending on the instrument tuning.
Conclusion
The described two-step derivatization protocol of methoximation followed by silylation provides a robust and reliable method for the analysis of this compound by GC-MS. This approach effectively modifies the functional groups of 5-OxoETE, enhancing its volatility and thermal stability, which is essential for sensitive and accurate quantification. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of lipidomics and drug development, enabling the precise measurement of this important inflammatory mediator in various biological samples. Careful optimization of the GC-MS parameters for your specific instrumentation is recommended to achieve the best analytical performance.
References
Application Notes and Protocols for Using 5-OxoETE Methyl Ester as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils, and exerts its biological effects through the G-protein coupled receptor, OXER1.[2][3] Given its role in inflammatory and allergic diseases such as asthma, the accurate quantification of 5-OxoETE in biological matrices is of significant interest in biomedical research and drug development.[1][4]
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the preferred method for the sensitive and specific quantification of eicosanoids. The use of a stable isotope-labeled or a structurally similar internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. 5-OxoETE methyl ester can serve as a suitable internal standard for the quantification of endogenous 5-OxoETE. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while the methyl ester group provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by the mass spectrometer.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of 5-OxoETE in biological samples by LC-MS/MS.
Signaling Pathway of 5-OxoETE
The biosynthesis of 5-OxoETE begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LO). 5-HPETE is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 5-HETE is oxidized to 5-OxoETE by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE then binds to its receptor, OXER1, which is primarily expressed on inflammatory cells like eosinophils, neutrophils, basophils, and monocytes.[2] This binding activates intracellular signaling cascades, leading to various cellular responses, including chemotaxis, calcium mobilization, and degranulation.[3]
Experimental Protocols
Sample Preparation: Lipid Extraction
The choice of extraction method depends on the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for eicosanoids.
A. Liquid-Liquid Extraction (LLE) Protocol (for Plasma/Serum):
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 ng/mL in ethanol).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Add 800 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.
-
Add 200 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
B. Solid-Phase Extraction (SPE) Protocol (for Cell Culture Supernatants or Urine):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
To 1 mL of sample, add 10 µL of this compound internal standard solution.
-
Acidify the sample to pH 3-4 with 0.1% formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elute the analytes with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
A UPLC or HPLC system capable of binary gradient elution.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for 5-OxoETE and this compound need to be optimized. The following are suggested starting points:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 319.2 | 115.1 | -25 |
| 5-OxoETE | 319.2 | 167.1 | -20 |
| This compound (IS) | 333.2 | 115.1 | -25 |
| This compound (IS) | 333.2 | 181.1 | -20 |
Note: The exact m/z values and collision energies should be determined empirically by infusing standard solutions of 5-OxoETE and this compound into the mass spectrometer.
Data Presentation and Method Validation
For accurate quantification, a calibration curve should be prepared using known concentrations of a 5-OxoETE standard, with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.
Table 1: Example Linearity Data for 5-OxoETE Quantification
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,300 | 0.010 |
| 0.5 | 7,650 | 151,000 | 0.051 |
| 1.0 | 15,300 | 149,800 | 0.102 |
| 5.0 | 75,800 | 150,500 | 0.504 |
| 10.0 | 152,000 | 151,200 | 1.005 |
| 50.0 | 760,000 | 150,800 | 5.040 |
| 100.0 | 1,515,000 | 150,100 | 10.093 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | >0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.1 ng/mL |
| Precision (%RSD) | <15% | <10% |
| Accuracy (%Bias) | ±15% | ±8% |
| Recovery (%) | Consistent across concentrations | 85-95% |
| Matrix Effect (%) | 85-115% | 92% |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally during method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 5-OxoETE in various biological matrices by LC-MS/MS. The protocols outlined in these application notes serve as a comprehensive guide for researchers and scientists. Adherence to proper sample preparation techniques and thorough method validation are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of the role of 5-OxoETE in health and disease.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia [mdpi.com]
Preparation of 5-OxoETE Methyl Ester from Biological Samples: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and is implicated in a range of inflammatory diseases such as asthma, as well as in cancer.[3][4] Accurate and reliable quantification of 5-OxoETE in biological samples is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction, purification, and derivatization of 5-OxoETE from biological matrices to its methyl ester form, which is suitable for analysis by gas chromatography-mass spectrometry (GC-MS). Additionally, methods for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the underivatized acid are presented.
Introduction
5-OxoETE is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) by the action of the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[5] Its synthesis is significantly enhanced under conditions of oxidative stress.[5][6] Given its potent biological activities mediated through the OXE receptor, understanding the concentration of 5-OxoETE in various biological samples is of high interest in drug development and disease research.[2]
This application note details the necessary steps for the successful preparation and analysis of 5-OxoETE methyl ester from biological samples, ensuring high recovery and accurate quantification.
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its biological effects by binding to its specific G protein-coupled receptor, the OXE receptor (OXER1).[2] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and cell proliferation.[2][7]
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Chemotaxis Assay using 5-Oxo-ETE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid chemoattractant that plays a significant role in inflammatory responses.[1][2][3] It is a product of the 5-lipoxygenase (5-LO) pathway and is synthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][3] 5-Oxo-ETE exerts its effects by binding to the G protein-coupled receptor OXER1 (also known as OXE receptor), which is highly expressed on eosinophils and to a lesser extent on neutrophils, basophils, and monocytes.[1][4] Activation of OXER1 by 5-Oxo-ETE triggers a signaling cascade that leads to cellular responses such as calcium mobilization, actin polymerization, and ultimately, directed cell migration or chemotaxis.[1][5] This makes the 5-Oxo-ETE/OXER1 axis a compelling target for the development of therapeutics aimed at modulating inflammatory diseases like asthma and other allergic conditions.[1]
This document provides a detailed protocol for a chemotaxis assay using 5-Oxo-ETE methyl ester. The methyl ester form is often used as a more stable precursor which is believed to be hydrolyzed by intracellular esterases to the biologically active free acid, 5-Oxo-ETE.
Signaling Pathway of 5-Oxo-ETE Induced Chemotaxis
The binding of 5-Oxo-ETE to its receptor, OXER1, initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. The activated receptor promotes the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ dimer is primarily responsible for activating downstream effector molecules. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade, along with the activation of other pathways such as the MAPK/ERK and PI3K/Akt pathways, culminates in the reorganization of the actin cytoskeleton and subsequent cell migration towards the 5-Oxo-ETE gradient.[6][7]
Data Presentation
The following tables summarize the chemotactic activity of 5-Oxo-ETE on different leukocyte populations.
Table 1: Chemotactic Response of Human Eosinophils to 5-Oxo-ETE
| Parameter | Value | Reference |
| Effective Concentration Range | 1 nM - 1 µM | [2][4] |
| Maximal Response | ~2-3 times greater than Platelet-Activating Factor (PAF) | [2][4] |
| Comparison to other Lipids | Significantly more potent than LTB4 and LTD4 | [4] |
Table 2: Chemotactic Response of Neutrophils to 5-Oxo-ETE
| Parameter | Value | Reference |
| Potency relative to 5-HETE | ~100 times more potent in stimulating calcium mobilization and chemotaxis | [1][5] |
| EC50 (feline leukocytes) | 24 ± 16 nM | [4] |
| Comparison to LTB4 (feline leukocytes) | Similar migration at 1 nM, greater maximal response at higher concentrations | [4] |
Experimental Protocol: Boyden Chamber Chemotaxis Assay
This protocol describes a common method for assessing chemotaxis using a Boyden chamber (or a modified version such as Transwell™ inserts).
Materials
-
5-Oxo-ETE methyl ester
-
Primary human eosinophils or neutrophils
-
Boyden chamber apparatus or 24-well plates with chemotaxis inserts (e.g., 5 µm pore size for neutrophils, 8 µm for eosinophils)
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA
-
Ficoll-Paque for cell isolation
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
Standard laboratory equipment (pipettes, tubes, centrifuge, incubator)
Methods
1. Preparation of 5-Oxo-ETE Methyl Ester Stock Solution
-
Note: 5-Oxo-ETE methyl ester is presumed to be hydrolyzed by intracellular esterases to the active free acid. It is crucial to handle the compound carefully to avoid premature hydrolysis.
-
Dissolve the 5-Oxo-ETE methyl ester in an anhydrous organic solvent such as ethanol (B145695) or DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in the assay medium (e.g., RPMI 1640 with 0.1% BSA) to the desired final concentrations. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 nM to 1 µM).
2. Isolation and Labeling of Cells
-
Isolate primary eosinophils or neutrophils from fresh human peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by negative selection if higher purity is required.
-
Resuspend the isolated cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. This will allow for quantification of migrated cells.
-
After labeling, wash the cells to remove excess dye and resuspend them in the assay medium.
3. Chemotaxis Assay Setup
-
Add the desired concentrations of 5-Oxo-ETE methyl ester solution to the lower wells of the Boyden chamber or 24-well plate. Include a negative control (medium with vehicle only) and a positive control (a known chemoattractant for the cell type being used).
-
Place the chemotaxis inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add the labeled cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time may need to be determined empirically.
4. Quantification of Cell Migration
-
After incubation, carefully remove the inserts from the wells.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.
-
Alternatively, migrated cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.
5. Data Analysis
-
Calculate the chemotactic index for each condition by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the negative control.
-
Plot the chemotactic index against the concentration of 5-Oxo-ETE methyl ester to generate a dose-response curve.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Antagonizing effects of membrane-acting androgens on the eicosanoid receptor OXER1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-OxoETE in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] It is formed by the oxidation of an intermediate, 5-hydroxyeicosatetraenoic acid (5-HETE), by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2][3] As a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils, 5-OxoETE plays a significant role in inflammatory responses and allergic diseases like asthma.[1][2][3][4] It exerts its effects by binding to the highly selective G-protein coupled receptor, OXER1.[1][2]
The quantification of 5-OxoETE in cell culture supernatants is crucial for understanding its role in cellular signaling, inflammation, and for evaluating the efficacy of novel therapeutic agents targeting the 5-LO pathway.
Note on "5-OxoETE Methyl Ester": The user query specifies the "methyl ester" of 5-OxoETE. In biological systems, 5-OxoETE exists as a free carboxylic acid. The methyl ester is a chemical derivative, historically prepared to increase the volatility of the analyte for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly sensitive and can directly measure the biologically relevant free acid form.[5] Therefore, this document will focus on the quantification of the free acid, 5-OxoETE. If analysis of the methyl ester is required, a derivatization step would be added prior to analysis.
5-OxoETE Signaling Pathway
5-OxoETE is synthesized from arachidonic acid released from the cell membrane. The process is initiated by 5-lipoxygenase (5-LO) and completed by 5-HEDH. Its synthesis is notably increased during conditions of oxidative stress.[1][3][6] Upon release, 5-OxoETE binds to its receptor, OXER1, which is coupled to a Gi/o protein.[1][2] This interaction triggers downstream signaling cascades, including the activation of Phospholipase C (PLC), leading to increased intracellular calcium mobilization, and the activation of the ERK/MAPK and PI3K/Akt pathways, ultimately mediating cellular responses like chemotaxis and degranulation.[4][7]
Analytical Methodologies
The accurate quantification of 5-OxoETE is challenging due to its low endogenous concentrations and potential for ex-vivo formation.[5] The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-based detection, colorimetric readout. |
| Specificity | Very High (based on molecular mass and fragmentation). | Can be variable; potential for cross-reactivity. |
| Sensitivity | Very High (pg/mL to fg/mL levels). | High (ng/mL to pg/mL levels). |
| Multiplexing | Excellent (can measure multiple eicosanoids simultaneously).[5][8] | Typically measures a single analyte. |
| Throughput | Lower to Medium. | High. |
| Cost/Sample | Higher. | Lower. |
| Development | Requires significant method development and expertise. | Available as pre-made kits (if commercially available). |
Recommendation: LC-MS/MS is the gold standard and the recommended method for the specific and sensitive quantification of 5-OxoETE and other eicosanoids.[5][9] As of late 2025, specific and validated commercial ELISA kits for 5-OxoETE are not widely reported in the literature; researchers should verify availability from vendors.
Protocol 1: Quantification by LC-MS/MS
This protocol details a robust method for quantifying 5-OxoETE in cell culture supernatants using solid-phase extraction (SPE) followed by UPLC-MS/MS.
Experimental Workflow
Materials and Reagents
-
Standards: 5-OxoETE, 5-OxoETE-d7 (or other suitable deuterated internal standard).
-
Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), hexane (B92381), and formic acid.
-
SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Strata-X, Oasis HLB).
-
Reagents: Butylated hydroxytoluene (BHT), Triphenylphosphine (TPP) to prevent oxidation.
-
Cell Culture: Appropriate cell line, culture medium, and stimulating agents (e.g., calcium ionophore A23187, LPS).
Step-by-Step Protocol
Step 1: Sample Collection
-
Culture cells to the desired confluency.
-
Replace the medium with serum-free medium or a buffer (e.g., HBSS) and allow cells to equilibrate.
-
Add the stimulating agent and incubate for the desired time period.
-
To stop the reaction and prevent further eicosanoid production, immediately place the culture plates on ice.
-
Collect the supernatant into a polypropylene (B1209903) tube. To prevent autooxidation, immediately add an antioxidant cocktail (e.g., BHT and TPP to a final concentration of 20 µM).
-
Spike the sample with a known amount of deuterated internal standard (e.g., 5-OxoETE-d7) to correct for sample loss during extraction and for matrix effects.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the cleared supernatant to a new tube. Samples can be stored at -80°C or processed immediately.
Step 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge run dry.
-
Acidification: Acidify the supernatant to a pH of ~3.5 with 0.1% formic acid to ensure 5-OxoETE is in its protonated form, which enhances binding to the reversed-phase sorbent.
-
Loading: Slowly load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove salts and polar impurities. A second wash with a non-polar solvent like hexane can remove neutral lipids.
-
Elution: Elute the eicosanoids from the cartridge using 2 mL of methanol or ethyl acetate into a clean collection tube.
Step 3: Sample Preparation for LC-MS/MS
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an autosampler vial with a low-volume insert.
Step 4: LC-MS/MS Analysis
-
LC System: Use a UPLC/HPLC system for separation.
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30-40% B, ramping up to 95-100% B over 10-15 minutes to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
MS System: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument used. Example transitions are:
-
5-OxoETE: Q1: 319.2 m/z → Q3: 115.1 m/z or 157.1 m/z
-
5-OxoETE-d7 (Internal Standard): Q1: 326.2 m/z → Q3: 115.1 m/z or 164.1 m/z
-
-
Optimize MS parameters such as capillary voltage, gas flows, and collision energy for maximum signal intensity.
-
Step 5: Data Analysis and Quantification
-
Generate a standard curve by preparing serial dilutions of the 5-OxoETE standard (e.g., 0.1 to 100 ng/mL) in the reconstitution solvent, each containing the same fixed concentration of the internal standard.
-
Integrate the peak areas for the analyte and the internal standard in both the standards and the unknown samples.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Plot the peak area ratio versus the concentration of the standards and perform a linear regression to generate the calibration curve.
-
Determine the concentration of 5-OxoETE in the samples using the regression equation from the calibration curve.
Protocol 2: General Protocol for Competitive ELISA
This protocol is a general guideline. Specific parameters will depend on the components of a commercially available kit, should one be identified.
-
Standard & Sample Preparation: Prepare serial dilutions of the 5-OxoETE standard provided in the kit. Dilute cell culture supernatants as needed to fall within the assay's detection range.
-
Coating/Binding: Add standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.
-
Competition: Add a fixed amount of enzyme-conjugated 5-OxoETE (HRP-5-OxoETE) to each well. The free 5-OxoETE in the sample will compete with the HRP-5-OxoETE for binding to the capture antibody.
-
Incubation & Washing: Incubate the plate to allow binding. Wash the plate several times to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme bound to the plate will catalyze a color change. The intensity of the color is inversely proportional to the amount of 5-OxoETE in the original sample.
-
Stopping Reaction: Add a stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the 5-OxoETE concentration in the samples from this curve.
Quantitative Data Summary
The concentration of 5-OxoETE produced by cells can vary significantly based on the cell type, stimulus, and incubation time. Below are representative values reported in the literature.
| Cell Type | Stimulus | Concentration Range | Reference |
| Feline peripheral blood leukocytes | 5S-HETE + PMS | ~32 pmol/106 cells | [11] |
| Human B lymphocytes (CESS cells) | H2O2 | Major AA metabolite, comparable to 5-HETE | [6] |
| Elicited mouse peritoneal macrophages | Arachidonic Acid | Biosynthesis confirmed, specific quantities variable | [12] |
Note: Direct concentration measurements in ng/mL or pg/mL from supernatants are often reported within the full context of individual studies. The data above reflects production capacity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal (LC-MS/MS) | 1. Poor extraction recovery.2. Analyte degradation.3. Incorrect MS parameters.4. Insufficient cell stimulation. | 1. Check recovery with internal standard; optimize SPE protocol.2. Work quickly on ice; add antioxidants during collection.3. Re-optimize MRM transitions and source parameters with standard.4. Confirm stimulus activity; increase concentration or time. |
| High Background/Interference | 1. Matrix effects.2. Contamination from reagents or plastics. | 1. Improve SPE cleanup; adjust LC gradient for better separation.2. Use high-purity solvents and certified low-bind labware. |
| Poor Peak Shape | 1. Column degradation.2. Incompatible reconstitution solvent. | 1. Flush or replace the LC column.2. Ensure reconstitution solvent matches initial mobile phase. |
| High Variability (ELISA) | 1. Inconsistent pipetting.2. Inadequate washing. | 1. Use calibrated pipettes; ensure proper technique.2. Ensure all wells are washed thoroughly and consistently. |
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia | MDPI [mdpi.com]
- 11. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid and identification of novel omega-oxidized metabolites in the mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-OxoETE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway, which is involved in various inflammatory responses.[1][2] It is synthesized from 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] 5-Oxo-ETE exerts its biological effects primarily through the G protein-coupled receptor OXER1 (oxoeicosanoid receptor 1), which is highly expressed on inflammatory cells like eosinophils, neutrophils, and monocytes.[1][3] As a powerful chemoattractant for these cells, 5-oxo-ETE is a key player in allergic reactions and inflammation.[4][5]
The methyl ester form, 5-OxoETE methyl ester, serves as a more stable and cell-permeable analog of 5-oxo-ETE. It is an effective agonist for the OXER1 receptor, making it a valuable tool for studying the downstream signaling pathways and physiological roles of 5-oxo-ETE in various cellular and disease models.[6] For instance, this compound demonstrates a higher maximal response than its parent compound in β-arrestin recruitment assays, with an EC50 value of 1.54 µM.[6][7]
Commercial Sources and Purity
This compound is commercially available from specialized chemical suppliers. The purity and formulation are critical for experimental reproducibility.
| Supplier | Product Name | Purity | Formulation | CAS Number |
| Cayman Chemical | This compound | ≥95% | A solution in ethanol | 74785-00-5 |
| Avanti Polar Lipids | 5-OxoETE | >98% | Ethanol (for the parent compound) | 106154-18-1 |
Note: Data for Avanti Polar Lipids is for the parent compound 5-OxoETE, as specific data for the methyl ester was not found in the search results. Researchers should verify the availability of the methyl ester form directly.
Biological Activity and Applications
5-OxoETE and its methyl ester are potent agonists of the OXER1 receptor, triggering a cascade of intracellular events. Their primary application in research is to probe the function of this signaling axis in inflammatory and other pathological processes.
Key Biological Activities:
-
Chemotaxis: Potently stimulates the migration of eosinophils, neutrophils, and monocytes.[1][2][5]
-
Calcium Mobilization: Induces a rapid increase in cytosolic calcium levels in neutrophils, with an EC50 value of 2 nM for the parent compound 5-OxoETE.[2][8]
-
Cell Activation: Promotes degranulation and activation of the MAPK pathway in granulocytes.[4][8]
-
Receptor Activation: The methyl ester is a confirmed OXER1 agonist.[6][7]
Quantitative Data on Biological Activity:
| Compound | Assay | Cell Type/System | EC50 Value |
| This compound | β-arrestin recruitment | OXER1 expressing cells | 1.54 µM[6][7] |
| 5-OxoETE | Calcium mobilization | Neutrophils | 2 nM[8] |
| 5-OxoETE | Leukocyte migration | Feline leukocytes | 24 ± 16 nM[3] |
5-OxoETE Signaling Pathway
Activation of the OXER1 receptor by 5-OxoETE or its methyl ester initiates signaling through a pertussis toxin-sensitive Gi/o protein.[2] The dissociated Gβγ subunit activates downstream effectors, including Phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately driving cellular responses such as chemotaxis and degranulation.[2][4][5]
Caption: 5-OxoETE signaling via the OXER1 receptor.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
1. Materials and Reagents
-
This compound (e.g., Cayman Chemical, Cat. No. 26059)
-
Human neutrophils or a suitable cell line expressing OXER1 (e.g., CHO-OXER1)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium
-
Fetal Bovine Serum (FBS)
-
DMSO (anhydrous)
-
Ionomycin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capability
2. Reagent Preparation
-
This compound Stock (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Loading Buffer: Prepare a solution of 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS (with Ca²⁺/Mg²⁺). Protect from light.
-
Assay Buffer: HBSS (with Ca²⁺/Mg²⁺) supplemented with 1% FBS.
3. Cell Preparation
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method or culture your OXER1-expressing cell line.
-
Resuspend the cells in HBSS (without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.
-
Add an equal volume of Loading Buffer to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice by resuspending the pellet in warm Assay Buffer and centrifuging.
-
After the final wash, resuspend the cells in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
4. Assay Procedure
-
Pipette 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 10-15 minutes at 37°C to allow cells to equilibrate.
-
Prepare serial dilutions of this compound in Assay Buffer at 5x the final desired concentration. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (Ionomycin).
-
Place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Set the reader to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) every 1-2 seconds.
-
Record a baseline fluorescence for 20-30 seconds.
-
Using the plate reader's injector, add 25 µL of the 5x this compound dilution (or controls) to the appropriate wells.
-
Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
5. Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by expressing it as a percentage of the maximal response observed with the positive control (Ionomycin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression (e.g., sigmoidal dose-response) to calculate the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound|CAS 74785-00-5|DC Chemicals [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Handling, Storage, and Use of 5-OxoETE Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway.[1][2] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE).[1][2] 5-Oxo-ETE is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and also affects neutrophils, monocytes, and basophils.[1][2][3][4] Its actions are mediated through the specific G protein-coupled receptor, OXE-R.[2][4][5] Due to its role in inflammatory responses, 5-Oxo-ETE and its receptor are targets of interest in diseases like asthma, allergic reactions, and cancer.[2][4] The methyl ester form is often used in research as a more stable precursor or analytical standard.
Chemical Properties and Data
The following table summarizes key quantitative data for 5-OxoETE and its related methyl ester.
| Property | 5-Oxo-ETE | 5-OxoETE Methyl Ester (Analog) | Data Source(s) |
| Molecular Formula | C₂₀H₃₀O₃ | C₂₁H₃₄O₃ | [6][7] |
| Molecular Weight | 318.4 g/mol | 334.5 g/mol | [6][7] |
| Exact Mass | 318.21949481 Da | 334.250795 Da (Calculated) | [6] |
| Physical State | Varies (Often supplied in solvent) | Solution in ethanol | [7] |
| UV max (λmax) | 280 nm | 236 nm (for 5-HETE methyl ester) | [7][8] |
| Solubility (General) | Soluble in organic solvents like ethanol, DMSO, and DMF. | Miscible with DMF, DMSO, and Ethanol. | [7] |
Handling and Safety Precautions
This compound is typically supplied in an organic solvent, such as ethanol, and should be handled with care in a laboratory setting.
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Use a lab coat. Ensure eyewash stations and safety showers are accessible.[9]
2.2 General Handling:
-
Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of solvent vapors.[10][11]
-
Avoid contact with skin and eyes.[11] In case of contact, wash the affected area immediately with plenty of water.[11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9][10] The solvent is flammable.
-
Avoid contact with strong oxidizing agents, acids, and alkalis.[10]
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound. Fatty acid esters can be susceptible to oxidation and degradation.[12]
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes degradation and oxidation. Based on recommendations for structurally similar compounds like 5-HETE methyl ester.[7] |
| Long-Term Stability | ≥ 2 years (at -20°C in provided solvent) | Data for the similar compound (±)5-HETE methyl ester suggests long-term stability under these conditions.[7] |
| Container | Store in the original tightly sealed vial. Protect from light.[11] | Prevents solvent evaporation and exposure to air and light, which can accelerate degradation. |
| Handling Upon Receipt | Upon receipt, centrifuge the vial briefly to ensure all contents are at the bottom. Store immediately at -20°C. | Ensures accurate aliquoting and immediate preservation of the compound's integrity. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the solution into smaller, single-use vials for long-term storage. | Repeated temperature fluctuations can lead to degradation of the compound and solvent evaporation. |
Logical Workflow for Handling and Storage
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Oxo-Ete | C20H30O3 | CID 5283159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. regi.com [regi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Hydrolysis of 5-OxoETE Methyl Ester to 5-OxoETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, and is implicated in the pathophysiology of inflammatory diseases such as asthma, as well as in cancer progression.[1][2][3] 5-OxoETE exerts its effects by activating its specific G protein-coupled receptor, OXER1.[1][3]
In research and drug development, 5-OxoETE is often handled as its more stable methyl ester derivative. For biological assays and functional studies, it is crucial to efficiently hydrolyze the methyl ester to the biologically active carboxylic acid, 5-OxoETE. This document provides detailed protocols for the in vitro hydrolysis of 5-OxoETE methyl ester using both enzymatic and chemical methods, along with procedures for the purification and quantification of the resulting 5-OxoETE.
Signaling Pathway of 5-OxoETE
The biological actions of 5-OxoETE are initiated by its binding to the OXER1 receptor, which is coupled to a Gi/o protein.[1] This interaction triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling cascades ultimately lead to various cellular responses, such as chemotaxis, degranulation, and changes in gene expression.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented: enzymatic hydrolysis using Porcine Liver Esterase (PLE) and chemical hydrolysis via saponification.
Method 1: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)
This method offers mild reaction conditions, which can be advantageous for preserving the integrity of the polyunsaturated fatty acid structure of 5-OxoETE. PLE is a serine hydrolase that catalyzes the hydrolysis of a wide range of esters.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) (e.g., Sigma-Aldrich E3019 or equivalent)
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas supply
Protocol:
-
Enzyme Solution Preparation: Prepare a stock solution of Porcine Liver Esterase (e.g., 1 mg/mL) in cold phosphate buffer (50 mM, pH 7.4). Keep the enzyme solution on ice.
-
Substrate Preparation: Dissolve a known amount of this compound in a minimal volume of methanol or ethanol.
-
Hydrolysis Reaction:
-
In a suitable reaction vessel, add the this compound solution to the phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
Initiate the reaction by adding the PLE solution. A typical enzyme-to-substrate ratio is 1:10 to 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS/MS.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate containing 0.1% formic acid to denature the enzyme and protonate the 5-OxoETE.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the 5-OxoETE.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Purification (Optional but Recommended):
-
Reconstitute the dried extract in a small volume of 50% methanol in water.
-
Condition an SPE C18 cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute the 5-OxoETE with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen.
-
-
Quantification:
-
Reconstitute the purified 5-OxoETE in a known volume of a suitable solvent (e.g., methanol).
-
Quantify the concentration of 5-OxoETE using a validated LC-MS/MS method with a standard curve.
-
Method 2: Chemical Hydrolysis (Saponification)
Saponification is a robust chemical method for ester hydrolysis using a base. This method is generally faster and more complete than enzymatic hydrolysis but requires careful control to avoid potential side reactions.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Formic acid for acidification
-
Ethyl acetate (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas supply
Protocol:
-
Reagent Preparation: Prepare a 0.2 M solution of KOH or NaOH in methanol.
-
Substrate Preparation: Dissolve a known amount of this compound in methanol.
-
Saponification Reaction:
-
Add the methanolic KOH or NaOH solution to the this compound solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. Mild heating can accelerate the reaction, but prolonged exposure to high temperatures and strong base should be avoided.
-
-
Reaction Termination and Acidification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction and then acidify to a pH of approximately 4 by adding a dilute solution of HCl or formic acid. This step protonates the carboxylate to form the free fatty acid.
-
-
Product Extraction:
-
Add 2 volumes of deionized water to the acidified reaction mixture.
-
Extract the 5-OxoETE with 2-3 volumes of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction and combine the organic phases.
-
Wash the combined organic extracts with deionized water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under a gentle stream of nitrogen.
-
-
Purification and Quantification: Follow steps 5 and 6 as described in the enzymatic hydrolysis protocol.
Experimental Workflow Diagram
Data Presentation
The efficiency of the hydrolysis reaction should be determined by quantifying the disappearance of the starting material (this compound) and the appearance of the product (5-OxoETE) over time. Below is a representative table illustrating the expected hydrolysis efficiency based on data from the alkaline hydrolysis of esterified eicosanoids in human plasma.[4] Note: This data is for illustrative purposes and the actual efficiency may vary depending on the specific experimental conditions.
| Hydrolysis Method | Incubation Time (min) | Incubation Temperature (°C) | Hydrolysis Efficiency (%) |
| Alkaline Hydrolysis | 30 | 37 | >95 |
| (0.2 M KOH) | 60 | 37 | >95 |
| 30 | 60 | >95 |
Quantification of 5-OxoETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 5-OxoETE.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient: A linear gradient from mobile phase A to mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-OxoETE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 203.1.
-
Internal Standard (e.g., d4-5-OxoETE): Precursor ion (m/z) 321.2 -> Product ion (m/z) 207.1.
-
-
Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 5-OxoETE.
Conclusion
The protocols outlined in this application note provide robust methods for the in vitro hydrolysis of this compound to its biologically active form, 5-OxoETE. The choice between enzymatic and chemical hydrolysis will depend on the specific requirements of the downstream application, such as the need for mild conditions or the desired reaction speed and completeness. Accurate quantification by LC-MS/MS is essential to confirm the success of the hydrolysis and to determine the precise concentration of 5-OxoETE for subsequent experiments.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-OxoETE Methyl Ester in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3][4] It is a powerful chemoattractant for various immune cells, particularly eosinophils, and is implicated in the pathophysiology of asthma, allergic diseases, and cancer.[2][3][5][6] The biological actions of 5-OxoETE are mediated primarily through the Gi/o-protein coupled receptor, OXER1.[3][5]
In lipidomics research, while the free acid form (5-OxoETE) is the biologically active molecule, the 5-OxoETE methyl ester serves as a critical tool. Its primary applications include:
-
Analytical Standard: Used as a reference compound in mass spectrometry for the development of quantitative assays.
-
Internal Standard: A deuterated or 13C-labeled version of the methyl ester can be used as an internal standard for accurate quantification of endogenous 5-OxoETE in complex biological matrices.[7]
-
Experimental Probe: In some contexts, the methyl ester may be used in cell-based assays. It is generally less active than the free acid because the carboxyl group is important for receptor binding.[8] However, it can be hydrolyzed by intracellular esterases to release the active 5-OxoETE, serving as a pro-drug for studying its effects.
These notes provide an overview of 5-OxoETE's biological significance and detailed protocols for its application and analysis in a research setting.
Biological Significance and Applications
Role in Inflammation and Allergic Disease
5-OxoETE is one of the most potent known chemoattractants for human eosinophils.[2][7] It also attracts neutrophils, monocytes, and basophils.[2][3][5] This activity suggests a significant role in eosinophilic inflammatory conditions such as asthma and other allergic diseases.[2][3] Intradermal injection of 5-OxoETE in humans leads to the infiltration of eosinophils and, to a lesser degree, neutrophils.[3][5] Furthermore, it can enhance the survival of eosinophils by stimulating monocytes to release GM-CSF.[8]
Role in Cancer
Research has identified a role for the 5-OxoETE/OXER1 axis in oncology. 5-OxoETE promotes the survival and proliferation of various cancer cell lines, including prostate, breast, and lung cancer.[1][8][9] It can rescue these cells from apoptosis induced by 5-LO pathway inhibitors.[1][3][5] The interaction between tumor cells and immune cells like macrophages can be mediated by 5-OxoETE, which can attract macrophages to the tumor microenvironment and, in turn, be produced by macrophages to stimulate tumor cell migration.[9]
Biosynthesis and Signaling Pathway
Biosynthesis of 5-OxoETE
5-OxoETE is not a primary product of the 5-LO pathway but is synthesized in a two-step process. First, arachidonic acid is converted by 5-lipoxygenase (5-LO) to 5S-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5S-hydroxy-eicosatetraenoic acid (5-HETE).[3] In the second step, 5-HETE is oxidized to 5-OxoETE by the microsomal NADP+-dependent enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2][3][5] The synthesis of 5-OxoETE is critically regulated by the intracellular availability of the cofactor NADP+.[2][3] Conditions of oxidative stress or respiratory burst in phagocytes, which increase the NADP+/NADPH ratio, dramatically enhance 5-OxoETE production.[2][3][5]
OXER1 Signaling Pathway
5-OxoETE exerts its effects by binding to the OXE receptor (OXER1), a G-protein coupled receptor linked to Gi/o proteins.[3][5] Receptor activation leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). This initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Calcium Mobilization: A rapid increase in intracellular calcium ([Ca2+]i) is a hallmark of OXER1 activation.[3][9]
-
Activation of Kinase Cascades: The Gβγ subunit can activate downstream pathways like phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK/ERK) pathway, which are crucial for cell survival, proliferation, and migration.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to 5-OxoETE activity and detection from published literature.
Table 1: Potency of 5-OxoETE in Cellular Assays
| Cell Type / Assay | Parameter | Value | Reference |
|---|---|---|---|
| CHO cells (OXER1 transfected) | GTPγS Binding | EC50 ≈ 6 nM | [3] |
| Human Neutrophils | Calcium Mobilization | ~100x more potent than 5-HETE | [3] |
| Feline Eosinophils | Actin Polymerization | EC50 ≈ 0.7 nM |[7] |
Table 2: Quantification of 5-OxoETE in Biological Samples
| Sample Type | Condition | Concentration (Mean ± SEM) | Reference |
|---|
| Feline Bronchoalveolar Lavage (BAL) Fluid | Experimentally Induced Asthma | 0.41 ± 0.11 nM |[7] |
Experimental Protocols
Protocol 1: Quantification of 5-OxoETE in Biological Fluids by LC-MS/MS
This protocol is adapted for the analysis of 5-OxoETE in samples like cell culture supernatant or bronchoalveolar lavage (BAL) fluid.[7][11]
Materials:
-
This compound (for standard curve)
-
Deuterated 5-OxoETE (e.g., d4-5-oxo-ETE) for use as an internal standard[7]
-
Methanol, Acetonitrile, Water, Isopropanol (LC-MS grade)
-
Methyl-t-butyl ether (MTBE) or other suitable extraction solvent
-
Biological sample (e.g., BAL fluid, plasma, cell supernatant)
Workflow Diagram:
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of this compound. Perform serial dilutions in a suitable solvent (e.g., methanol) to create a standard curve (e.g., 0 to 1 ng/mL). The methyl ester will be hydrolyzed to the free acid during sample processing or in the MS source.
-
Sample Preparation: a. Thaw frozen biological samples on ice. b. To a 500 µL aliquot of the sample, add a known amount of deuterated internal standard (e.g., 1 ng of d4-5-oxo-ETE).[7] c. Add 4 volumes of ice-cold methyl-t-butyl ether (2 mL). d. Vortex vigorously for 15 minutes at 4°C. e. Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.[7] f. Carefully transfer the upper organic layer to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 100 × 2.1 mm).[11] b. Mobile Phase A: 2% Isopropanol with 5 mM ammonium acetate in water.[11] c. Mobile Phase B: 100% Isopropanol with 5 mM ammonium acetate.[11] d. Gradient: Develop a suitable gradient to separate 5-OxoETE from other lipids. e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. f. Detection: Use Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and specificity.[11] Monitor specific precursor-to-product ion transitions for both endogenous 5-OxoETE and the deuterated internal standard.
-
Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Quantify the amount of 5-OxoETE in the sample by comparing this ratio to the standard curve generated from the this compound standards.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a method to measure the ability of 5-OxoETE to induce calcium flux in responsive cells (e.g., eosinophils, neutrophils, or OXER1-transfected cell lines).
Materials:
-
5-OxoETE (or this compound)
-
Target cells (e.g., isolated human eosinophils)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or flow cytometer capable of kinetic reads
Procedure:
-
Cell Preparation: Isolate primary cells or harvest cultured cells. Resuspend cells at a concentration of 1-5 x 106 cells/mL in buffer.
-
Dye Loading: Add the calcium indicator dye to the cell suspension (e.g., 1-5 µM Fluo-4 AM). Incubate at 37°C for 30-45 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Wash the cells twice with buffer to remove extracellular dye. Resuspend in fresh buffer.
-
Measurement: a. Aliquot the cell suspension into a 96-well plate or flow cytometry tubes. b. Place the plate/tube into the instrument and begin recording baseline fluorescence. c. After establishing a stable baseline (e.g., 30-60 seconds), add a specific concentration of 5-OxoETE (or this compound) to the cells. d. Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.
-
Data Analysis: a. Quantify the change in fluorescence intensity over time. b. The peak fluorescence intensity after agonist addition, relative to the baseline, represents the magnitude of the calcium response. c. Generate dose-response curves by testing a range of 5-OxoETE concentrations to determine the EC50.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific experimental system and consult original literature for further details. Always handle lipids and solvents with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. 5-Oxo-ETE and the OXE receptor [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Permeability Studies with 5-Oxo-ETE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and exerts its biological effects through the G protein-coupled receptor, OXE receptor (OXER1).[1][2][3][4][5] Given its pro-inflammatory activities, 5-Oxo-ETE is a key target of investigation in inflammatory diseases such as asthma, as well as in cancer biology.[1][2][4][6] 5-Oxo-ETE methyl ester is a more cell-permeable analog of 5-Oxo-ETE, making it a valuable tool for studying the intracellular signaling pathways and cellular responses elicited by this potent eicosanoid.
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of 5-Oxo-ETE methyl ester on cell permeability. The integrity of cellular barriers, such as the endothelial and epithelial layers, is crucial for tissue homeostasis. Disruption of this barrier is a hallmark of inflammation and various pathological conditions. Understanding how 5-Oxo-ETE methyl ester modulates cell permeability can provide critical insights into its role in disease pathogenesis and may unveil new therapeutic targets.
Key Applications
-
Investigating the role of 5-Oxo-ETE in inflammatory responses: Assess the potential of 5-Oxo-ETE to disrupt endothelial or epithelial barrier function, a key event in the extravasation of immune cells and plasma proteins during inflammation.
-
Drug discovery and development: Screen for novel therapeutic agents that can counteract the effects of 5-Oxo-ETE on cell permeability, offering potential treatments for inflammatory disorders.
-
Mechanistic studies: Elucidate the signaling pathways involved in 5-Oxo-ETE-mediated changes in cell permeability, providing a deeper understanding of its cellular and molecular mechanisms of action.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from cell permeability experiments with 5-Oxo-ETE methyl ester. As specific experimental data for the methyl ester is not widely published, this table serves as an example of how to present results from a Transepithelial Electrical Resistance (TEER) assay.
| Treatment Group | Concentration | Time Point (hours) | Mean TEER (Ω·cm²) | Standard Deviation | % Change from Control |
| Vehicle Control | 0 µM | 0 | 250.5 | 15.2 | 0% |
| 6 | 248.9 | 14.8 | -0.6% | ||
| 12 | 251.2 | 16.1 | +0.3% | ||
| 24 | 249.8 | 15.5 | -0.3% | ||
| 5-Oxo-ETE Methyl Ester | 10 nM | 0 | 251.1 | 15.8 | +0.2% |
| 6 | 220.3 | 13.9 | -12.1% | ||
| 12 | 195.7 | 12.5 | -22.1% | ||
| 24 | 180.4 | 11.7 | -27.8% | ||
| 5-Oxo-ETE Methyl Ester | 100 nM | 0 | 250.8 | 16.0 | +0.1% |
| 6 | 198.2 | 12.9 | -20.9% | ||
| 12 | 160.1 | 10.8 | -36.1% | ||
| 24 | 145.6 | 9.9 | -41.7% | ||
| OXER1 Antagonist + 5-Oxo-ETE Methyl Ester | 1 µM + 100 nM | 0 | 249.9 | 15.3 | -0.2% |
| 6 | 245.3 | 14.5 | -1.8% | ||
| 12 | 246.8 | 15.0 | -1.3% | ||
| 24 | 247.1 | 14.9 | -1.1% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of the OXE receptor and a general experimental workflow for assessing cell permeability.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 5-OxoETE methyl ester stability in solution
Welcome to the technical support center for 5-OxoETE methyl ester. This guide provides detailed information for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the methyl ester form of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE). 5-OxoETE is a potent bioactive lipid derived from the 5-lipoxygenase (5-LO) pathway.[1][2] It functions as a powerful chemoattractant for various immune cells, particularly eosinophils.[1][2][3] Its actions are mediated through a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[1][3] Binding of 5-OxoETE to OXER1 initiates a signaling cascade through Gi/o proteins, leading to downstream effects such as increased intracellular calcium levels.[1][4]
Q2: How should I store this compound for long-term stability?
For long-term stability, this compound, typically supplied in an organic solvent like ethanol (B145695), should be stored at -80°C. Under these conditions, it is reported to be stable for at least two years.
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
| Dimethylformamide (DMF) | Miscible |
| 0.1 M Na2CO3 | 2 mg/ml |
| PBS (pH 7.2) | 0.8 mg/ml (Sparingly soluble) |
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions, which would convert it to its free acid form, 5-OxoETE. If you need to prepare an aqueous solution for an experiment, it should be made fresh and used promptly. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Verify Storage Conditions: Ensure the stock solution has been consistently stored at -80°C. - Prepare Fresh Working Solutions: Avoid using old or repeatedly freeze-thawed working solutions. Prepare fresh dilutions from the stock for each experiment. - Minimize Time at Room Temperature: Keep stock and working solutions on ice when in use. |
| Hydrolysis to 5-OxoETE: If the experiment is sensitive to the ester form, hydrolysis to the free acid could alter the results. | - Use Anhydrous Solvents for Stock: Ensure the organic solvent used for the stock solution is anhydrous to minimize hydrolysis. - Prepare Aqueous Solutions Immediately Before Use: If working in an aqueous buffer, prepare the solution just prior to the experiment to minimize hydrolysis. | |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: this compound has limited solubility in aqueous solutions like PBS. | - Follow Recommended Dilution Protocol: First, dissolve the compound in a water-miscible organic solvent (e.g., ethanol or DMSO) to create a concentrated stock. Then, slowly add the aqueous buffer to the stock solution while vortexing to facilitate dissolution. - Check Final Concentration: Ensure the final concentration in your assay does not exceed the solubility limit in the chosen buffer system. |
| Variability between experimental replicates. | Inaccurate pipetting of viscous organic stock solutions: Solvents like DMSO can be viscous, leading to pipetting errors. | - Use Positive Displacement Pipettes: For highly accurate dispensing of viscous solutions, consider using a positive displacement pipette. - Aliquot Stock Solutions: To avoid repeated opening of the main stock vial, prepare smaller aliquots for daily or weekly use. |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
-
Materials: this compound (as supplied in ethanol), anhydrous ethanol or DMSO, gas-tight syringe, and a sterile glass vial with a PTFE-lined cap.
-
Procedure: a. If the commercial product is in a sealed ampule, carefully open it according to the manufacturer's instructions. b. Using a gas-tight syringe, transfer the desired volume of the this compound solution to a clean, sterile glass vial. c. If further dilution is needed to achieve a specific stock concentration, add the required volume of anhydrous ethanol or DMSO to the vial. d. Cap the vial tightly, vortex briefly to mix, and purge the headspace with an inert gas (e.g., argon or nitrogen) to prevent oxidation. e. Store the stock solution at -80°C.
Protocol for Preparation of a Working Solution for Cell-Based Assays
-
Materials: Concentrated stock solution of this compound, pre-warmed cell culture medium or appropriate aqueous buffer (e.g., PBS).
-
Procedure: a. Briefly centrifuge the vial of the concentrated stock solution to ensure all liquid is at the bottom. b. On ice, perform a serial dilution of the stock solution in the same organic solvent to an intermediate concentration. c. To prepare the final working solution, slowly add the cell culture medium or buffer to the intermediate dilution of this compound while gently vortexing. Note: Do not add the organic solution directly to a large volume of aqueous buffer, as this can cause precipitation. d. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. e. Use the freshly prepared working solution immediately.
Visualizations
Signaling Pathway of 5-OxoETE
Caption: 5-OxoETE signaling through the OXER1 receptor.
Experimental Workflow for Cell-Based Assays
Caption: Recommended workflow for using this compound.
Troubleshooting Logic for Poor Biological Activity
Caption: Decision tree for troubleshooting experiments.
References
Troubleshooting low yield in 5-OxoETE methyl ester synthesis
Welcome to the technical support center for the synthesis of 5-OxoETE methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The most common and effective strategy for the chemical synthesis of this compound involves a two-step process. The first step is the esterification of the carboxylic acid group of 5-hydroxyeicosatetraenoic acid (5-HETE) to form 5-HETE methyl ester. The second step is the selective oxidation of the hydroxyl group at the C5 position of 5-HETE methyl ester to the corresponding ketone, yielding this compound.
Q2: Why is the esterification of 5-HETE typically performed before the oxidation step?
A2: Performing esterification before oxidation protects the carboxylic acid group from potential side reactions during the oxidation of the alcohol. Furthermore, the methyl ester is often easier to handle and purify using standard chromatographic techniques compared to the free acid.
Q3: What are some common methods for the esterification of 5-HETE?
A3: Common methods for the esterification of fatty acids like 5-HETE include reaction with diazomethane (B1218177) in an ethereal solution, or acid-catalyzed esterification using methanol (B129727) with a catalyst such as trimethylchlorosilane (TMSCl) or a strong acid like sulfuric acid. The choice of method depends on the scale of the reaction and the presence of other sensitive functional groups.
Q4: Which oxidizing agents are suitable for converting 5-HETE methyl ester to this compound?
A4: The oxidation of the secondary allylic alcohol in 5-HETE methyl ester requires a mild oxidizing agent to avoid over-oxidation or reaction with the double bonds. Pyridinium (B92312) chlorochromate (PCC) is a commonly used reagent for this type of transformation. Other mild oxidation systems can also be employed.
Q5: How can I monitor the progress of the esterification and oxidation reactions?
A5: The progress of both reactions can be monitored by thin-layer chromatography (TLC). For the esterification, the disappearance of the more polar 5-HETE spot and the appearance of the less polar 5-HETE methyl ester spot indicates reaction completion. Similarly, for the oxidation step, the disappearance of the 5-HETE methyl ester and the appearance of the this compound, which will have a different polarity, can be tracked.
Q6: What are the key considerations for the purification of this compound?
A6: Purification of this compound is typically achieved using chromatographic methods. Column chromatography on silica (B1680970) gel is a common first step to remove the majority of impurities. For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed.[1][2] The choice of solvents for chromatography is crucial to achieve good separation.
Q7: How should this compound be stored to prevent degradation?
A7: this compound, being a polyunsaturated lipid, is susceptible to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, preferably -20°C or -80°C, in a tightly sealed container. The use of antioxidants such as butylated hydroxytoluene (BHT) can also help to prevent degradation during storage.
Troubleshooting Guide for Low Yield
Low yield is a common issue in multi-step organic syntheses. This guide addresses potential problems and suggests corrective actions for each step of the this compound synthesis.
Problem Area 1: Esterification of 5-HETE
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion to 5-HETE methyl ester (starting material remains) | 1. Incomplete reaction due to insufficient reagent. 2. Inactive catalyst (if using acid catalysis). 3. Presence of water in the reaction mixture. | 1. Increase the amount of esterifying agent (e.g., diazomethane or TMSCl/methanol). 2. Use fresh or properly stored catalyst. 3. Ensure all solvents and reagents are anhydrous. |
| Degradation of 5-HETE | 1. Harsh reaction conditions (e.g., high temperature with strong acid). 2. Presence of oxygen leading to oxidation of double bonds. | 1. Use milder esterification methods (e.g., TMSCl/methanol at room temperature).[3] 2. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Difficult isolation of the methyl ester | 1. Emulsion formation during work-up. 2. Co-elution of product with impurities during chromatography. | 1. Use brine washes to break emulsions. 2. Optimize the solvent system for column chromatography to improve separation. |
Problem Area 2: Oxidation of 5-HETE Methyl Ester
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion to this compound (starting material remains) | 1. Insufficient oxidizing agent. 2. Deactivated oxidizing agent. | 1. Increase the molar equivalents of the oxidizing agent (e.g., PCC). 2. Use freshly prepared or properly stored oxidizing agent. |
| Formation of multiple unidentified byproducts | 1. Over-oxidation of the desired product. 2. Oxidation of the double bonds in the polyunsaturated chain. 3. Isomerization of double bonds. | 1. Use a milder oxidizing agent or reduce the reaction time and temperature. 2. Ensure a selective oxidizing agent is used under controlled conditions. 3. Buffer the reaction mixture if the oxidizing agent is acidic. |
| Product degradation during work-up or purification | 1. Instability of the product on silica gel. 2. Oxidation upon exposure to air. | 1. Minimize the time the product is on the silica gel column and consider using deactivated silica. 2. Handle the product under an inert atmosphere and use solvents sparged with argon or nitrogen. |
Experimental Protocols
Protocol 1: Esterification of 5-HETE with Trimethylchlorosilane (TMSCl) and Methanol
This method is a convenient and high-yielding procedure for the synthesis of fatty acid methyl esters.[3]
-
Dissolution: Dissolve 5-HETE (0.1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of TMSCl: Slowly add freshly distilled trimethylchlorosilane (0.2 mmol) to the solution while stirring.
-
Reaction: Stir the resulting solution at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture on a rotary evaporator to obtain the crude 5-HETE methyl ester.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Oxidation of 5-HETE Methyl Ester using Pyridinium Chlorochromate (PCC)
-
Preparation: In a dry, inert atmosphere (argon or nitrogen), dissolve the purified 5-HETE methyl ester (0.1 mmol) in anhydrous dichloromethane (B109758) (5 mL).
-
Addition of PCC: Add pyridinium chlorochromate (PCC) (0.15 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the crude this compound by flash column chromatography on silica gel, followed by HPLC for high purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often effective.[1]
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing GC-MS Parameters for 5-OxoETE Methyl Ester Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended derivatization procedure for 5-OxoETE for GC-MS analysis?
A1: Due to the presence of both a carboxylic acid and a ketone group, a two-step derivatization process is highly recommended to ensure volatility and prevent tautomerization, which can lead to multiple chromatographic peaks. This involves:
-
Methoximation: The ketone group is converted to a methoxime derivative to stabilize it.[1][2]
-
Silylation: The carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester to increase volatility.[1][3]
A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: I am not seeing a peak for my 5-OxoETE methyl ester derivative. What are the possible causes?
A2: Several factors could lead to a missing peak:
-
Incomplete Derivatization: Ensure both methoximation and silylation steps are carried out under anhydrous conditions and for the recommended time and temperature.[2]
-
Sample Degradation: 5-OxoETE is sensitive to heat and light. Minimize exposure and store samples appropriately at low temperatures.
-
Incorrect GC-MS Parameters: Verify that the inlet temperature, oven temperature program, and MS settings are appropriate for the analysis of FAMEs and their derivatives.
-
Low Concentration: The concentration of 5-OxoETE in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detection mode like Selected Ion Monitoring (SIM).
Q3: I am observing multiple peaks for my 5-OxoETE derivative. What could be the reason?
A3: The presence of multiple peaks can be attributed to:
-
Incomplete Methoximation: If the ketone group is not completely derivatized, the compound can exist in equilibrium with its enol form, leading to multiple peaks.[1]
-
Isomers: The methoximation of the ketone can result in the formation of syn and anti isomers of the oxime, which may partially separate on the GC column, resulting in broadened or split peaks.
-
Sample Degradation: Degradation of 5-OxoETE can lead to the formation of other related compounds.
Q4: What are the characteristic mass-to-charge (m/z) ions for identifying this compound TMS derivative?
Q5: Which type of GC column is best suited for the analysis of this compound?
A5: For the analysis of fatty acid methyl esters (FAMEs), including derivatized 5-OxoETE, polar stationary phases are commonly used.
-
Polyethylene glycol columns (e.g., DB-Wax): These columns separate FAMEs based on carbon number and degree of unsaturation.[4]
-
Cyanopropyl-stationary phase columns (e.g., DB-23): These offer enhanced resolution, especially for complex mixtures and can separate cis/trans isomers.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No Peak Detected | Incomplete derivatization. | Ensure anhydrous conditions; check reagent quality and reaction times/temperatures. |
| Low analyte concentration. | Concentrate sample; use SIM or MRM mode for higher sensitivity. | |
| Inlet discrimination. | Optimize inlet temperature; use a pulsed splitless injection. | |
| Column bleed masking the peak. | Condition the column; use a low-bleed column. | |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column. | Use a deactivated liner; trim the first few cm of the column. |
| Sub-optimal oven temperature ramp. | Decrease the initial ramp rate. | |
| Co-elution with an interfering compound. | Optimize the temperature program; use a column with a different stationary phase. | |
| Poor Peak Shape (Fronting) | Column overload. | Dilute the sample; increase the split ratio. |
| Incorrect injection technique. | Ensure a fast and smooth injection. | |
| Variable Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the gas lines; ensure the gas regulator is stable. |
| Changes in oven temperature. | Calibrate the oven temperature; ensure proper oven ventilation. | |
| Column degradation. | Replace the column. | |
| Low Signal Intensity | Ion source contamination. | Clean the ion source. |
| Detector malfunction. | Check the detector voltage and other parameters. | |
| Ionization suppression due to matrix effects. | Improve sample cleanup; use a deuterated internal standard for normalization.[5] |
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected quantitative data for the GC-MS analysis of FAMEs. Note that specific values for this compound derivative may vary depending on the instrument and exact analytical conditions.
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| GC Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 minute) |
| Oven Program | 50 °C (hold 1 min), ramp to 175 °C at 25 °C/min, then ramp to 230 °C at 4 °C/min (hold 5 min)[4] |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Table 2: Expected Quantitative Performance (General FAMEs)
| Parameter | Typical Value |
| Limit of Detection (LOD) | Low pg on column |
| Limit of Quantification (LOQ) | Mid-to-high pg on column |
| Linear Range | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
Protocol 1: Two-Step Derivatization of 5-OxoETE (Methoximation followed by Silylation)
This protocol is adapted from established methods for the derivatization of keto-fatty acids.[1][2]
Materials:
-
Dried sample extract containing 5-OxoETE
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous hexane
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes to facilitate the methoximation of the ketone group.
-
Cool the vial to room temperature.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes for the silylation of the carboxylic acid group.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
References
How to confirm the purity of synthesized 5-OxoETE methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized 5-OxoETE methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of synthesized this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques is recommended for unambiguous confirmation of purity and structure.
Q2: What purity level should I expect for chemically synthesized this compound?
A2: For most research applications, a purity of ≥98% is generally expected for synthesized this compound. This should be confirmed by a combination of analytical techniques such as HPLC and/or LC-MS.
Q3: What are the potential common impurities in synthesized this compound?
A3: Common impurities may include the precursor, 5-HETE methyl ester, isomers of this compound formed during synthesis, unreacted starting materials, and byproducts from the esterification reaction.[1] Solvents used in purification, such as hexane (B92381) or ethyl acetate, may also be present in trace amounts.
Q4: My HPLC chromatogram shows a single peak. Is this sufficient to confirm purity?
A4: While a single, sharp peak on an HPLC chromatogram is a good indicator of high purity, it is not definitive. Co-elution of impurities can occur. It is highly recommended to use a complementary technique, such as mass spectrometry, to confirm the mass of the compound in the peak and to ensure no other masses are present.
Q5: How can I distinguish this compound from its precursor, 5-HETE methyl ester, using analytical techniques?
A5: this compound can be distinguished from 5-HETE methyl ester by both HPLC-UV and Mass Spectrometry. In HPLC-UV, the conjugated ketone in 5-OxoETE results in a different UV maximum (around 280 nm) compared to the conjugated diene in 5-HETE (around 235 nm).[2] In mass spectrometry, the molecular weight will differ by 2 Da (due to the oxidation of the hydroxyl group to a ketone).
Troubleshooting Guides
Issue 1: Multiple peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Incomplete reaction or side reactions.
-
Troubleshooting Step: Review the synthetic and purification steps. Consider re-purification using column chromatography or preparative HPLC.
-
-
Possible Cause 2: Degradation of the sample.
-
Troubleshooting Step: this compound can be sensitive to heat, light, and oxygen. Ensure proper storage at low temperatures (ideally -80°C) under an inert atmosphere (argon or nitrogen). Re-analyze a freshly prepared sample.
-
-
Possible Cause 3: Isomerization.
-
Troubleshooting Step: The double bonds in the molecule can isomerize. Use analytical standards to identify the major peak. Isomeric purity can be assessed by comparing the retention time and UV spectrum with a reference standard.
-
Issue 2: The mass spectrum shows an incorrect molecular ion peak or unexpected fragments.
-
Possible Cause 1: Presence of impurities.
-
Troubleshooting Step: Analyze the sample by LC-MS to correlate the masses with the peaks in the chromatogram. This can help identify the impurities.
-
-
Possible Cause 2: In-source fragmentation or adduct formation.
-
Troubleshooting Step: Adjust the mass spectrometer's source conditions (e.g., use a softer ionization technique or lower the fragmentor voltage). Check for common adducts such as sodium ([M+Na]+) or potassium ([M+K]+).
-
-
Possible Cause 3: Incorrect sample handling.
-
Troubleshooting Step: Ensure the sample was properly dissolved in a high-purity solvent and that there was no contamination from lab equipment.
-
Issue 3: The NMR spectrum shows unexpected signals.
-
Possible Cause 1: Residual solvent.
-
Troubleshooting Step: Identify the solvent peaks (e.g., chloroform-d (B32938) at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR) and ensure the sample is thoroughly dried before analysis.
-
-
Possible Cause 2: Presence of impurities.
-
Troubleshooting Step: Correlate the NMR data with HPLC and MS results to identify potential impurities. The integration of the impurity peaks relative to the product peaks can be used for quantification.
-
-
Possible Cause 3: Sample degradation.
-
Troubleshooting Step: As with HPLC, degradation can lead to new species. Prepare a fresh sample for analysis.
-
Quantitative Data Summary
| Parameter | HPLC-UV | Mass Spectrometry (ESI-MS) | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Purity Assessment | ≥98% (by peak area) | Confirmation of molecular weight and absence of other ions | Absence of impurity peaks | Absence of impurity peaks |
| Expected Values | Retention Time: Varies with column and mobile phase | [M+H]⁺: m/z 333.2 | δ ~3.67 ppm (s, 3H, -OCH₃) | δ ~174 ppm (-C=O, ester), ~200 ppm (-C=O, ketone) |
| Detection Wavelength | ~280 nm[2] | - | - | - |
| Common Impurities | 5-HETE methyl ester (different retention time and λmax ~235 nm)[2] | [M+H]⁺ of 5-HETE methyl ester: m/z 335.2 | Signals corresponding to 5-HETE methyl ester | Signals corresponding to 5-HETE methyl ester |
Note: Exact retention times and chemical shifts can vary depending on the experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and potential impurities.
-
Methodology:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often employed.[3] For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm, the characteristic absorbance maximum for the conjugated ketone in 5-OxoETE.[2]
-
Analysis: Purity is calculated based on the relative peak area of the main compound.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and structural integrity of this compound.
-
Methodology:
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, as the eluent from an LC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion. For this compound, the expected protonated molecule is [M+H]⁺ at m/z 333.2.
-
Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the molecular ion. Characteristic fragment ions can be compared to known fragmentation patterns of similar fatty acid methyl esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural confirmation of the synthesized compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. Key expected signals include the methyl ester singlet at approximately 3.67 ppm and signals for the olefinic protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Key expected signals include the ester carbonyl at around 174 ppm and the ketone carbonyl at a lower field (around 200 ppm).
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.
-
Visualizations
Caption: Workflow for the confirmation of synthesized this compound purity.
Caption: Troubleshooting guide for common issues in purity analysis.
References
Overcoming poor cell uptake of 5-OxoETE methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the cellular uptake of 5-OxoETE methyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 5-OxoETE?
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid and a chemoattractant for various inflammatory cells, including eosinophils and neutrophils.[1][2] It exerts its effects by activating the G protein-coupled receptor OXER1.[3] this compound is the methyl ester form of 5-OxoETE. The key difference lies in the carboxyl group: in 5-OxoETE it is a free acid, while in the methyl ester, it is esterified. This modification increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolism. While the free carboxyl group is crucial for metabolism by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), the methyl ester is a poor substrate for this enzyme.[4]
Q2: What is the expected cellular activity of this compound?
This compound is an agonist of the OXER1 receptor. In some assay systems, such as β-arrestin recruitment assays, it has been shown to elicit a higher maximal response compared to 5-OxoETE.[5] It is hypothesized that the methyl ester may act as a prodrug, being hydrolyzed by intracellular esterases to the active 5-OxoETE form. Alternatively, it may possess its own distinct activity profile at the OXER1 receptor.
Q3: Why might I be observing poor cellular uptake or low activity of this compound in my experiments?
Several factors can contribute to poor cellular uptake and low apparent activity of this compound:
-
Low Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in aqueous cell culture media. This can lead to precipitation and a lower effective concentration available to the cells.
-
Instability in Culture Media: The ester bond may be susceptible to hydrolysis in aqueous media, especially at certain pH values or in the presence of components in the serum or media that have esterase activity.
-
Interaction with Media Components: The hydrophobic nature of the molecule can cause it to bind to proteins in the serum or to the plastic of the cultureware, reducing its effective concentration.
-
Inefficient Passive Diffusion: While more lipophilic than the free acid, its diffusion across the cell membrane may still be a limiting factor.
-
Low Intracellular Esterase Activity: If the methyl ester acts as a prodrug, insufficient levels of intracellular esterases in the specific cell type being used will result in inefficient conversion to the active 5-OxoETE.
Troubleshooting Guide: Overcoming Poor Cell Uptake
This guide provides a systematic approach to diagnosing and resolving issues with the cellular uptake and activity of this compound.
Problem 1: Low or Inconsistent Cellular Response
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Media | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[5] 2. Serially dilute the stock solution in your cell culture medium to the final working concentration immediately before use. 3. Visually inspect for precipitation after dilution. 4. Consider using a solubilizing agent such as bovine serum albumin (BSA) in your assay buffer to enhance solubility and prevent binding to plastic. | Improved consistency and magnitude of the cellular response. |
| Degradation in Media | 1. Minimize incubation time of the compound in the media before adding to cells. 2. Assess stability: Incubate this compound in your cell culture medium for the duration of your experiment, then analyze the medium using LC-MS to quantify the remaining intact compound and the presence of hydrolyzed 5-OxoETE. | Understanding the stability profile will help in designing experiments with appropriate incubation times. |
| Insufficient Intracellular Hydrolysis | 1. Compare with 5-OxoETE: Run a parallel experiment with the free acid, 5-OxoETE, to confirm that the cells are responsive to the active compound. 2. Measure intracellular esterase activity: Use a general esterase activity assay to determine if your cell line has sufficient enzymatic activity to hydrolyze the methyl ester. | A strong response to 5-OxoETE but a weak response to the methyl ester suggests an issue with hydrolysis. |
Problem 2: Difficulty in Achieving a High Effective Concentration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobicity leading to aggregation and poor dispersion | 1. Use a delivery vehicle: Formulate this compound into liposomes, nanoparticles, or a nanoemulsion to improve its dispersion and delivery to the cells. 2. Complex with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility. | Enhanced bioavailability of the compound to the cells, leading to a more potent response. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ethanol. Store this stock solution at -80°C.
-
On the day of the experiment, thaw the stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium or a suitable assay buffer (e.g., PBS with 0.1% BSA) to achieve the desired final concentrations.
-
Vortex gently after each dilution step.
-
Use the working solutions immediately to minimize degradation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay can be used to assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare the donor plate: Coat the membrane of the donor plate wells with 5 µL of the artificial membrane solution.
-
Prepare the test compound solution: Dissolve this compound in PBS (with a small percentage of DMSO, typically <1%) to a known concentration.
-
Add the test compound solution to the donor wells.
-
Add PBS to the acceptor wells.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following formula:
Pe = [-ln(1 - [CA(t)] / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium = ([CD(t) * VD] + [CA(t) * VA]) / (VD + VA)
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
Quantitative Data Summary
| Compound | Receptor | Reported Activity | Reference |
| 5-OxoETE | OXER1 | Potent chemoattractant, stimulates calcium mobilization. | [1][2] |
| This compound | OXER1 | Agonist; higher maximal response than 5-OxoETE in a β-arrestin recruitment assay. | [5] |
Visualizations
Signaling Pathway of 5-OxoETE
Caption: 5-OxoETE signaling through the OXER1 receptor.
Experimental Workflow for Troubleshooting Poor Cell Uptake
Caption: A logical workflow for troubleshooting poor cell uptake.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Issues with 5-OxoETE methyl ester solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-OxoETE methyl ester, focusing on issues related to its solubility in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in buffers like PBS?
A1: this compound has limited solubility in aqueous buffers alone. According to the supplier, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL[1][2]. To achieve a homogeneous solution, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or DMF, and then dilute this stock solution into the aqueous buffer.
Q2: Should I hydrolyze the methyl ester to the free acid (5-OxoETE) before using it in my biological assay?
A2: Not necessarily. While it is a common practice for many fatty acid methyl esters to be hydrolyzed to their more biologically active free acid form, this compound has been shown to be a potent agonist of the oxoeicosanoid receptor 1 (OXER1) on its own. In a β-arrestin recruitment assay, this compound demonstrated an EC50 of 1.54 µM and exhibited a higher maximal response than its free acid counterpart, 5-OxoETE[1]. Therefore, the methyl ester can be used directly in experiments, depending on the specific research question. For comparison, 5-OxoETE (the free acid) stimulates cytosolic calcium levels in neutrophils with an EC50 value of 2 nM[2].
Q3: My solution becomes cloudy or shows precipitation after I add the this compound stock solution to my aqueous buffer. What is causing this and how can I prevent it?
A3: This is likely due to the concentration of the compound exceeding its solubility limit in the final aqueous solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the organic solvent percentage: If your experimental design allows, you can increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final solution. However, be mindful of the potential effects of the solvent on your cells or assay system.
-
Add the stock solution slowly while vortexing: To prevent localized high concentrations that can lead to precipitation, add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
Q4: What is the biological role of 5-OxoETE?
A4: 5-OxoETE is a potent chemoattractant for various inflammatory cells, particularly eosinophils, but also neutrophils, basophils, and monocytes[3]. It is a product of the 5-lipoxygenase pathway and is formed by the oxidation of 5-HETE[3]. Its biological effects are mediated through the G protein-coupled receptor, OXER1[3]. The signaling pathway is implicated in allergic diseases like asthma, as well as in cancer and cardiovascular disease[3].
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 0.8 mg/mL[1] |
| 0.1 M Na2CO3 | 2 mg/mL[1] |
| Ethanol | Miscible[1] |
| DMSO | Miscible[1] |
| DMF | Miscible[1] |
Table 2: Solubility of 5-OxoETE (Free Acid)
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 0.8 mg/mL[2] |
| Ethanol | Miscible[2] |
| DMSO | Miscible[2] |
| DMF | Miscible[2] |
Experimental Protocols
Protocol 1: Direct Solubilization of this compound for Aqueous Assays
This protocol describes the preparation of a working solution of this compound in an aqueous buffer for direct use in biological experiments.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution by dissolving the compound in anhydrous ethanol or DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 332.5 g/mol ) in 300.7 µL of solvent.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Determine the final concentration of this compound needed for your experiment.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to the buffer.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5%).
-
Protocol 2: Optional - Hydrolysis of this compound to 5-OxoETE (Free Acid)
This protocol provides a method for converting the methyl ester to its free acid form. This may be useful for comparing the activities of the two forms or for experiments where the free acid is specifically required. This is based on general procedures for fatty acid hydrolysis[4][5][6].
Materials:
-
This compound stock solution in ethanol
-
0.5 M HCl in acetonitrile-water (9:1 v/v)
-
Nitrogen gas stream
-
pH meter or pH paper
Procedure:
-
Hydrolysis:
-
In a glass tube, evaporate a known amount of the this compound stock solution to dryness under a gentle stream of nitrogen.
-
Add the 0.5 M HCl in acetonitrile-water solution to the dried compound.
-
Seal the tube and heat at 70°C for 4 hours or 100°C for 45 minutes[4].
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction of the Free Acid:
-
Partition the reaction mixture with an equal volume of chloroform[5].
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the 5-OxoETE free acid.
-
Repeat the extraction of the aqueous phase with chloroform to maximize yield.
-
Pool the chloroform extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the purified 5-OxoETE free acid.
-
For use in aqueous assays, dissolve the resulting 5-OxoETE in ethanol or DMSO to create a stock solution, following the steps in Protocol 1.
-
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: Simplified signaling pathway of 5-OxoETE via the OXER1 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid analysis using methyl esters [stenutz.eu]
- 6. researchgate.net [researchgate.net]
Artifact formation during 5-OxoETE methyl ester derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 5-OxoETE necessary for GC-MS analysis?
A1: Derivatization is a critical step for preparing 5-OxoETE for GC-MS analysis for two main reasons. First, the carboxylic acid group on 5-OxoETE is highly polar and non-volatile, which leads to poor chromatographic peak shape and potential interactions with the GC column.[1][2] Second, the 5-oxo (ketone) group can exist in equilibrium with its enol tautomer, which can lead to the formation of multiple derivative products, resulting in split peaks and inaccurate quantification.[3][4] Derivatization converts 5-OxoETE into a more volatile and thermally stable compound with a single, well-defined structure, suitable for GC analysis.[1]
Q2: What is the recommended derivatization strategy for 5-OxoETE?
A2: A two-step derivatization procedure is the most robust and widely accepted method for analyzing keto-acids like 5-OxoETE by GC-MS.[5][6]
-
Methoximation: This initial step specifically targets the 5-oxo (ketone) group. It is converted to a methoxime derivative, which "locks" it in place and prevents keto-enol tautomerism.[3][4] This is crucial for preventing the formation of multiple peaks for a single analyte.[3]
-
Esterification/Silylation: The second step targets the carboxylic acid group to increase volatility. This is typically achieved by either:
-
Methylation: Forming a fatty acid methyl ester (FAME). Reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are a safer and effective alternative to the hazardous diazomethane (B1218177).[7][8]
-
Silylation: Forming a trimethylsilyl (B98337) (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]
-
Q3: I am seeing multiple peaks for my 5-OxoETE standard. What is the likely cause?
A3: The presence of multiple peaks for a single 5-OxoETE standard is a classic sign of incomplete or skipped methoximation.[3] Without protection, the 5-oxo group can tautomerize to its enol form. Both the keto and enol forms can then be derivatized in the subsequent silylation or esterification step, leading to two or more distinct derivative products and, consequently, multiple chromatographic peaks. To resolve this, ensure the methoximation step is performed correctly with fresh reagents before proceeding to esterification.[3][4]
Q4: My derivatization reaction failed, or the yield is very low. What should I check?
A4: A failed derivatization can be caused by several factors:
-
Reagent Quality: Derivatization reagents, especially silylating agents and diazomethane solutions, are highly sensitive to moisture.[2] Ensure your reagents are fresh, properly stored, and handled under anhydrous (dry) conditions.
-
Reaction Conditions: Time and temperature are critical. Ensure you are following a validated protocol for incubation times and temperatures for both the methoximation and esterification/silylation steps.[5][6] Optimization may be required for your specific sample matrix.
-
Sample Purity: Impurities in the extracted 5-OxoETE sample can interfere with the reaction. Ensure your sample cleanup procedure (e.g., solid-phase extraction) is effective.
-
Solvent Choice: The solvent must be appropriate for the reaction and, crucially, must be anhydrous.[2]
Troubleshooting Guide: Common Artifacts and Solutions
| Issue / Artifact | Probable Cause(s) | Recommended Solution(s) |
| Multiple Peaks / Split Peaks for 5-OxoETE | Keto-enol tautomerization due to skipped or incomplete methoximation of the 5-oxo group.[3] | Implement a two-step derivatization: 1. Protect the keto group with methoxyamine HCl. 2. Esterify/silylate the carboxylic acid. Ensure methoximation runs to completion.[5][6] |
| No Derivatization Product / Low Yield | Degradation of reagents by moisture; insufficient reaction time or temperature; impure sample.[2] | Use fresh, high-quality, anhydrous reagents and solvents. Optimize reaction time and temperature. Improve sample cleanup procedures. |
| Epoxide Formation | Use of diazomethane for esterification without prior protection of the ketone group. Diazomethane can react with ketones to form epoxide artifacts.[9] | Protect the 5-oxo group via methoximation before methylation.[3] Consider using a safer alternative like TMS-diazomethane.[7] |
| Incomplete Esterification | Presence of water in the reaction, which hinders the esterification process. Insufficient reagent concentration or reaction time. | Ensure all reagents, solvents, and glassware are anhydrous. Use a water scavenger if necessary. Optimize reagent molar excess and reaction time.[2] |
| Hydrolysis of Methyl Ester | Exposure of the final derivative to water, strong acids, or bases during the workup or storage phase. | Perform the workup with anhydrous solvents. Ensure the final extract is dried (e.g., over sodium sulfate) before analysis and stored in a tightly sealed vial. |
| Signal Suppression or Enhancement | Matrix effects from co-extracted compounds in the biological sample interfering with ionization in the MS source.[10][11] | Implement a robust solid-phase extraction (SPE) or other cleanup method prior to derivatization to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS
This protocol is a robust method for preparing 5-OxoETE for GC-MS analysis by protecting the ketone group and derivatizing the carboxylic acid.
Materials:
-
Dried 5-OxoETE extract or standard
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)[5]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]
-
Anhydrous solvent (e.g., acetonitrile, hexane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the 5-OxoETE sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.[2]
-
Methoximation:
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. youtube.com [youtube.com]
- 5. palsystem.com [palsystem.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis of 5-OxoETE Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the enzymatic hydrolysis of 5-OxoETE methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrolysis | 1. Incorrect Enzyme Selection: The chosen lipase (B570770) may have low specificity for this compound. 2. Enzyme Inactivity: The enzyme may have been denatured due to improper storage or handling. 3. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the selected enzyme. 4. Substrate Insolubility: this compound, being a lipid, may have poor solubility in the aqueous reaction buffer, limiting its availability to the enzyme.[1] 5. Product Inhibition: The accumulation of the product, 5-OxoETE, or the by-product, methanol (B129727), may be inhibiting the enzyme.[2] | 1. Screen Different Lipases: Test a variety of microbial lipases (e.g., from Candida rugosa, Thermomyces lanuginosus, Pseudomonas species) to find one with optimal activity.[1] 2. Verify Enzyme Activity: Use a standard colorimetric substrate (e.g., p-nitrophenyl butyrate) to confirm that the enzyme is active under your assay conditions.[3] 3. Optimize Reaction Conditions: Perform a matrix of experiments to determine the optimal pH (typically 7.0-9.0 for lipases) and temperature for your specific enzyme.[1][3] 4. Improve Substrate Solubility: Add a small amount of a biocompatible organic co-solvent (e.g., DMSO, ethanol) or a non-ionic detergent to the reaction mixture. Ensure the solvent/detergent concentration is low enough not to denature the enzyme. 5. Remove By-products: If feasible for your experimental setup, consider methods for the stagewise removal of methanol to drive the reaction equilibrium towards product formation.[2] |
| Inconsistent Results | 1. Inaccurate Pipetting: Inconsistent volumes of substrate or enzyme can lead to variability. 2. Substrate Instability: this compound may be degrading due to factors like oxidation or pH instability. 3. Temperature Fluctuations: Inconsistent reaction temperatures can affect enzyme activity. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Handle Substrate with Care: Prepare fresh solutions of this compound for each experiment. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -80°C. 3. Use a Temperature-Controlled Incubator: Ensure a stable reaction temperature using a reliable incubator or water bath. |
| Difficulty in Product Analysis | 1. Low Product Concentration: The amount of 5-OxoETE produced may be below the detection limit of the analytical method. 2. Co-elution with Substrate: In chromatographic methods like LC-MS, the product and substrate may not be well-separated. | 1. Concentrate the Sample: After the reaction, extract the lipids and concentrate the sample under a stream of nitrogen before analysis. 2. Optimize Chromatography: Adjust the mobile phase gradient, column type, or flow rate to improve the separation of this compound and 5-OxoETE.[4] |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is suitable for hydrolyzing this compound? A1: Lipases (EC 3.1.1.3) are the most appropriate class of enzymes for hydrolyzing fatty acid methyl esters like this compound.[5] These enzymes catalyze the cleavage of ester bonds in lipids.[5] Given the specific nature of the substrate, microbial lipases, such as those from Candida or Pseudomonas species, are often good starting points due to their broad substrate applicability and commercial availability.[1]
Q2: Why is the free acid form (5-OxoETE) biologically active while the methyl ester is not? A2: The biological activity of 5-OxoETE is mediated by its binding to the specific G-protein coupled receptor, OXER1.[6][7] Esterification of the carboxyl group, as in this compound, significantly reduces the molecule's ability to bind to and activate this receptor, leading to a substantial loss of potency.[6] The free carboxylate is crucial for the interaction with the receptor.
Q3: What is the optimal pH for the enzymatic hydrolysis of this compound? A3: The optimal pH for lipase-catalyzed hydrolysis is generally in the neutral to alkaline range, typically between pH 7.0 and 9.0.[1] However, the exact optimum can vary depending on the specific lipase used. It is highly recommended to perform a pH optimization experiment for your chosen enzyme to determine the ideal condition for your assay.
Q4: How can I monitor the progress of the hydrolysis reaction? A4: The reaction progress can be monitored by quantifying the formation of the product (5-OxoETE) or the disappearance of the substrate (this compound). The most common and sensitive method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which allows for precise quantification of both molecules.[4]
Q5: My reaction has stalled. What could be the issue? A5: Enzymatic hydrolysis of methyl esters is a reversible reaction. The reaction may have reached equilibrium, which can be limited by the accumulation of the methanol by-product.[2] To achieve higher conversion rates (over 95%), the methanol concentration may need to be kept very low (e.g., below 2,000 ppm).[2] Other factors could include enzyme denaturation over time or substrate depletion.
Quantitative Data Summary
Table 1: Agonist Activity at the OXE Receptor
| Compound | Parameter | Value | Notes |
| 5-OxoETE | EC50 | ~6 nM | Effective concentration for 50% maximal response in GTPγS binding assays.[6] |
| This compound | EC50 | 1.54 µM | Effective concentration for 50% maximal response in β-arrestin recruitment assays.[8] |
Table 2: General Reaction Conditions for Lipase-Catalyzed FAME Hydrolysis
| Parameter | Typical Range | Notes |
| Enzyme | Lipase (e.g., from Candida rugosa, Thermomyces lanuginosus) | Selection should be based on empirical testing.[1] |
| pH | 7.0 - 9.0 | Enzyme-dependent; requires optimization.[1] |
| Temperature | 30°C - 50°C | Higher temperatures may improve substrate solubility but can also denature the enzyme.[5] |
| Buffer | Phosphate or Tris-HCl | A common choice for maintaining pH in the optimal range. |
| Substrate Concentration | 1 - 10 mM | Dependent on solubility and desired reaction scale. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time.[9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general method for the hydrolysis of this compound using a commercial lipase. Note: This is a generalized protocol and may require optimization for your specific enzyme and experimental goals.
Materials:
-
This compound
-
Lipase (e.g., from Candida rugosa)
-
50 mM Tris-HCl buffer, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Formic acid
-
Methanol
-
Purified water
-
Temperature-controlled shaker/incubator
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
440 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
50 µL of lipase solution (e.g., 1 mg/mL in buffer)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold ethyl acetate containing 0.1% formic acid. This will both stop the enzymatic activity and extract the lipids.
-
Extraction: Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution and Analysis: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).[4]
Protocol 2: Analysis by LC-MS/MS
This protocol outlines a general approach for the analysis of 5-OxoETE and its methyl ester.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.02% acetic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.02% acetic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
5-OxoETE: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically.
-
Mandatory Visualizations
Signaling Pathway of 5-OxoETE
Caption: 5-OxoETE signaling via the OXE receptor.
Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|CAS 74785-00-5|DC Chemicals [dcchemicals.com]
- 9. WO2010005391A1 - Biodiesel production via enzymatic hydrolysis followed by chemical/enzymatic esterification - Google Patents [patents.google.com]
Technical Support Center: 5-OxoETE Methyl Ester Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the quantification of 5-OxoETE methyl ester via mass spectrometry.
Troubleshooting Guide
This guide addresses common problems observed during the generation of a calibration curve for this compound.
Question: Why is my this compound calibration curve showing poor linearity (R² < 0.99)?
Answer:
Poor linearity is a common issue that can arise from several factors throughout the analytical workflow. Below are potential causes and their solutions.
-
Analyte Instability: this compound can be susceptible to hydrolysis back to its free acid form, especially in the presence of water or non-neutral pH. This can alter the concentration of your standards.
-
Solution: Prepare standards fresh in a non-protic, anhydrous solvent like ethanol (B145695) or acetonitrile (B52724). Avoid aqueous solutions for long-term storage. Ensure all glassware is dry and use fresh, high-purity solvents.[1]
-
-
Incomplete Derivatization: If you are preparing the methyl ester from a 5-OxoETE free acid standard, the reaction may be incomplete, leading to inconsistent concentrations.
-
Solution: Optimize your methylation reaction. Ensure the reagents, such as diazomethane (B1218177) or methanolic HCl, are fresh and the reaction is given sufficient time to complete.[1] It is crucial to neutralize the reaction mixture properly before analysis.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Extend the upper range of your calibration curve with more dilution points or reduce the concentration of your highest standard.
-
-
Improper Internal Standard Use: The internal standard (IS) response should be consistent across all calibration points. Variability in the IS signal will directly impact linearity.
-
Solution: Ensure the IS (e.g., d₄-5-OxoETE) is added at the same concentration to every standard and sample.[2] Investigate any trends in the IS peak area; a decreasing trend might indicate ion suppression at higher concentrations.
-
Question: I'm observing a weak signal or low sensitivity for my low-concentration standards. What should I do?
Answer:
Low sensitivity can prevent the accurate quantification of endogenous levels of 5-OxoETE. Consider the following troubleshooting steps:
-
Suboptimal MS Parameters: The settings for your mass spectrometer, including ionization source parameters and collision energies, may not be optimized for this compound.
-
Solution: Perform a tuning and optimization of the instrument using a pure standard of this compound. Optimize the precursor and product ion selection (MRM transitions) and their corresponding collision energies and source parameters (e.g., gas flows, temperatures).
-
-
Ion Suppression: Co-eluting compounds from your sample matrix or solvents can compete with your analyte for ionization, reducing its signal.
-
Solution: Improve your chromatographic separation to move the this compound peak away from interfering compounds. Enhance your sample preparation with a solid-phase extraction (SPE) step to remove interfering lipids and salts.[3]
-
-
Analyte Degradation: As mentioned, this compound can degrade during sample preparation or in the autosampler.
-
Solution: Keep samples and standards at a low temperature (e.g., 4°C) in the autosampler. Minimize the time between sample preparation and analysis. Incorporating antioxidants in your sample preparation can also be beneficial.[4]
-
Question: My calibration curve shows high variability between replicate injections. What is the cause?
Answer:
High variability, indicated by a high coefficient of variation (%CV), can undermine the reliability of your quantitative results.
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially derivatization and extraction, can introduce variability.
-
Solution: Use precise pipetting techniques and ensure thorough mixing at each step. If possible, automate liquid handling steps. Ensure the internal standard is added early in the process to account for variability in extraction efficiency.
-
-
LC System Issues: Problems with the liquid chromatography system, such as an inconsistent pump flow or a faulty injector, can lead to variable injection volumes.
-
Solution: Purge the LC pumps to remove air bubbles and perform routine maintenance on the injector, including changing the rotor seal if necessary.
-
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware, leading to inconsistent recovery.
-
Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
-
Question: I am seeing poor peak shape (e.g., tailing, splitting) for my this compound. How can this be fixed?
Answer:
Poor peak shape can affect the accuracy of peak integration and, consequently, your calibration curve.
-
Column Contamination or Degradation: Buildup of matrix components on your analytical column can lead to peak tailing.[5]
-
Solution: Use a guard column and implement a robust column washing procedure after each analytical batch. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your standards are dissolved in a solvent that is of similar or weaker strength than your starting mobile phase.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.
-
Solution: For fatty acid analysis, adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve peak shape, even for the methyl ester.
-
Frequently Asked Questions (FAQs)
Q1: Why should I analyze the methyl ester of 5-OxoETE instead of the free acid?
While LC-MS/MS can directly analyze the free acid of 5-OxoETE, derivatization to the methyl ester is sometimes performed.[6][7] Historically, for Gas Chromatography (GC-MS), derivatization to a more volatile form like a methyl ester is necessary.[8] In LC-MS/MS, while not always required, it can sometimes offer benefits such as improved chromatographic peak shape or altered fragmentation patterns that may be advantageous for specific applications. However, it also adds a sample preparation step that can introduce variability and potential for incomplete reactions or degradation.[1]
Q2: What is the best internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties. For 5-OxoETE, deuterated standards such as 5-oxo-[11,12,14,15-²H]ETE (d₄-5-oxo-ETE) are commercially available and have been used successfully.[2] When analyzing the methyl ester, it is crucial to either use a deuterated methyl ester standard or to perform the derivatization on your sample and internal standard simultaneously.
Q3: What are some key considerations for sample collection and storage to ensure the stability of 5-OxoETE?
5-OxoETE is a lipid mediator that can be formed or degraded rapidly. For biological samples, it is critical to inhibit enzymatic activity immediately after collection. This can be achieved by adding antioxidants and enzyme inhibitors and by immediately freezing the samples at -80°C. For the this compound standard, storage in an anhydrous organic solvent at -20°C or lower is recommended.[9]
Q4: Can I use the same MRM transitions for the methyl ester as for the free acid?
No. The precursor ion will be different due to the addition of the methyl group (a mass shift of 14 Da). The product ions may also differ. You will need to determine the optimal MRM transitions specifically for this compound.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for 5-OxoETE Analysis
| Parameter | Setting |
| Analyte | 5-OxoETE |
| Internal Standard | 5-OxoETE-d₄ |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 319.2 |
| Product Ion (m/z) | 115.1 |
| IS Precursor Ion (m/z) | 323.2 |
| IS Product Ion (m/z) | 115.1 |
Note: These are typical values for the free acid. For the methyl ester, the precursor ion m/z would be approximately 333.2. Product ions would need to be optimized.
Table 2: Representative Calibration Curve Performance
| Parameter | Expected Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
Experimental Protocols
Protocol: Preparation of this compound Calibration Standards and LC-MS/MS Analysis
This protocol describes the preparation of calibration standards by methylating a 5-OxoETE free acid standard, followed by analysis using LC-MS/MS.
1. Materials:
-
5-OxoETE standard (free acid)
-
5-OxoETE-d₄ standard (free acid)
-
Anhydrous Methanol (MeOH)
-
2M Trimethylsilyldiazomethane (TMSD) in hexanes
-
Toluene
-
Hexane
-
Glacial Acetic Acid
-
LC-MS grade acetonitrile (ACN) and water
-
Formic Acid
2. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 5-OxoETE in ethanol.
-
Prepare a 1 µg/mL stock solution of 5-OxoETE-d₄ in ethanol.
3. Preparation of Calibration Curve Standards (0.1 to 100 ng/mL):
-
Serially dilute the 1 mg/mL 5-OxoETE stock solution in ethanol to create working stock solutions.
-
In clean, silanized glass vials, aliquot the appropriate volume from the working stocks to create calibration standards at concentrations such as 100, 50, 20, 10, 5, 1, 0.5, and 0.1 ng/mL in a final volume of 100 µL of ethanol.
-
Prepare a blank sample containing only 100 µL of ethanol.
-
To each vial (including the blank), add 10 µL of the 1 µg/mL 5-OxoETE-d₄ internal standard stock solution.
4. Derivatization to Methyl Esters:
-
Evaporate the solvent from all vials under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a 2:1 mixture of Toluene:MeOH.
-
Add 10 µL of 2M TMSD in hexanes.
-
Vortex briefly and let the reaction proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 5 µL of glacial acetic acid.
-
Evaporate to dryness under nitrogen.
5. Sample Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of 80:20 Water:ACN.
-
Transfer to autosampler vials for LC-MS/MS analysis.
6. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Negative
-
MRM Transitions: To be optimized for this compound and its deuterated internal standard.
Mandatory Visualization
5-OxoETE Signaling Pathway
Caption: Biosynthesis of 5-OxoETE and its subsequent signaling cascade via the OXE receptor.
Troubleshooting Workflow for Calibration Curve Issues
Caption: A step-by-step workflow for diagnosing issues with mass spec calibration curves.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 8. shimadzu.com [shimadzu.com]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparing biological activity of 5-OxoETE vs 5-OxoETE methyl ester.
A Comprehensive Comparison of the Biological Activities of 5-Oxo-ETE and 5-Oxo-ETE Methyl Ester
For researchers, scientists, and drug development professionals investigating the potent inflammatory mediator 5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE), understanding the structure-activity relationship is paramount for designing targeted therapeutics. This guide provides a detailed comparison of the biological activity of 5-Oxo-ETE and its methyl ester derivative, highlighting the critical role of the free carboxyl group for its potent pro-inflammatory effects.
Introduction to 5-Oxo-ETE
5-Oxo-ETE is a powerful chemoattractant for a variety of inflammatory cells, most notably eosinophils and neutrophils.[1][2] It is a metabolite of arachidonic acid, formed through the 5-lipoxygenase pathway.[2] Its biological effects are mediated through a specific G protein-coupled receptor known as the OXE receptor (OXER1).[3][4] Activation of the OXE receptor initiates a signaling cascade leading to various cellular responses, including calcium mobilization, chemotaxis, and actin polymerization, all of which are crucial for inflammatory responses.[5]
The Critical Role of the Free Carboxyl Group
Experimental evidence strongly indicates that the free carboxyl group of 5-Oxo-ETE is essential for its high biological potency. Esterification of this group, as in 5-Oxo-ETE methyl ester, leads to a significant reduction in its ability to activate inflammatory cells.
A key study directly comparing the two compounds found that methylation of the carboxyl group of 5-Oxo-ETE resulted in a 20-fold loss of potency in its ability to elevate cytosolic calcium levels in human neutrophils.[6] Similar results were observed for neutrophil migration, indicating that the methyl ester is a much weaker agonist at the OXE receptor.[6] Furthermore, 5-Oxo-ETE methyl ester was shown to desensitize neutrophils to subsequent stimulation by 5-Oxo-ETE, suggesting that it competes for the same binding site on the OXE receptor, albeit with lower affinity.[6]
The importance of the free carboxyl group is also highlighted in the biosynthesis of 5-Oxo-ETE. The precursor molecule, 5-hydroxyeicosatetraenoic acid (5-HETE), requires a free carboxyl group to be efficiently metabolized by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-Oxo-ETE. The methyl ester of 5-HETE is a poor substrate for this enzyme.[3]
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data on the biological potency of 5-Oxo-ETE and 5-Oxo-ETE methyl ester in key cellular assays.
| Compound | Assay | Target Cell | Potency (EC50) | Fold Difference | Reference |
| 5-Oxo-ETE | Calcium Mobilization | Human Neutrophils | ~2 nM | - | [7] |
| 5-Oxo-ETE Methyl Ester | Calcium Mobilization | Human Neutrophils | ~40 nM (estimated) | ~20-fold less potent | [6] |
| 5-Oxo-ETE | Chemotaxis | Human Neutrophils | Potent | - | [6] |
| 5-Oxo-ETE Methyl Ester | Chemotaxis | Human Neutrophils | Significantly less potent | ~20-fold less potent | [6] |
Signaling Pathway of 5-Oxo-ETE
The biological effects of 5-Oxo-ETE are initiated by its binding to the OXE receptor, a Gαi-coupled receptor. This interaction triggers a cascade of intracellular events, as depicted in the diagram below.
Caption: Signaling pathway of 5-Oxo-ETE via the OXE receptor.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to measure the ability of a compound to induce directed migration of neutrophils.
Principle: Neutrophils are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. The test compound is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant in the lower chamber is quantified.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
-
Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) is used.
-
Loading:
-
The lower wells are filled with assay medium containing different concentrations of the test compounds (5-Oxo-ETE or 5-Oxo-ETE methyl ester) or a control medium.
-
Isolated neutrophils are resuspended in assay medium and placed in the upper wells.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60-90 minutes.
-
Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope in several high-power fields. The results are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase in migration over control).
Caption: Workflow for a typical neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to agonist stimulation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to its receptor, intracellular calcium is released from stores, leading to an increase in the fluorescence of the dye, which can be measured using a fluorometric plate reader or a flow cytometer.
Protocol:
-
Cell Preparation: Isolated human neutrophils are washed and resuspended in a buffered salt solution.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in the dark at room temperature for 30-60 minutes.
-
Washing: Excess dye is removed by washing the cells with the buffered salt solution.
-
Measurement:
-
The dye-loaded cells are placed in a cuvette or a microplate well in a spectrofluorometer or a plate reader equipped with a fluidics injection system.
-
A baseline fluorescence reading is taken.
-
The agonist (5-Oxo-ETE or 5-Oxo-ETE methyl ester) is injected into the cell suspension.
-
The change in fluorescence is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.
-
-
Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence intensity or ratio. Dose-response curves are generated to determine the EC50 values for each compound.
Conclusion
The available data unequivocally demonstrates that the biological activity of 5-Oxo-ETE is highly dependent on its free carboxyl group. The methylation of this group to form 5-Oxo-ETE methyl ester results in a substantial decrease in its pro-inflammatory potency, as evidenced by its reduced ability to induce neutrophil chemotaxis and calcium mobilization. This structure-activity relationship is a critical consideration for researchers designing and evaluating potential inhibitors of the 5-Oxo-ETE signaling pathway for therapeutic purposes. The significantly lower activity of the methyl ester suggests that it is not a suitable agonist for in vivo studies aiming to mimic the effects of 5-Oxo-ETE and underscores the importance of the free acid form in mediating the potent biological effects of this lipid mediator.
References
- 1. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and biologic effects of 5-oxoeicosanoids on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of human neutrophils by 5-oxo-6,8,11,14-eicosatetraenoic acid by a mechanism independent of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
5-OxoETE Methyl Ester as a Stable Internal Standard: A Validation and Comparison Guide
In the quantitative analysis of bioactive lipids, the use of a reliable internal standard is paramount to ensure accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response. This guide provides a comprehensive validation of 5-OxoETE methyl ester as a stable internal standard for the quantification of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator. Its performance is compared with the gold standard, a stable isotope-labeled (SIL) internal standard, typically deuterated 5-OxoETE (d-5-OxoETE).
Comparison of Internal Standards: this compound vs. Stable Isotope-Labeled 5-OxoETE
The ideal internal standard is a stable isotope-labeled version of the analyte of interest because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, in the absence of a commercially available or affordable SIL standard, a structurally similar analog, such as a methyl ester, can be considered.
Here, we compare the expected performance of this compound with a deuterated 5-OxoETE based on typical validation parameters for LC-MS/MS bioanalysis.
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound | Stable Isotope-Labeled 5-OxoETE (d-5-OxoETE) | Rationale |
| Chemical & Physical Similarity | High | Very High | d-5-OxoETE is chemically identical, differing only in mass. The methyl ester has a minor structural modification. |
| Co-elution with Analyte | Close, but may have slight retention time shift. | Identical | The minor structural difference in the methyl ester can lead to slight chromatographic separation from the native analyte. |
| Correction for Matrix Effects | Good | Excellent | As a SIL standard, d-5-OxoETE experiences virtually identical ion suppression or enhancement as the analyte. The methyl ester's correction is generally good but may not be as precise due to potential differences in ionization efficiency. |
| Correction for Sample Preparation Variability | Good | Excellent | Both standards can correct for losses during extraction and handling, but the identical behavior of the SIL standard provides superior accuracy. |
| Cost and Availability | Generally lower cost and more readily available. | Higher cost and potentially limited availability. | Synthesis of SIL standards is more complex and expensive. |
Quantitative Performance Data
Table 2: Linearity and Range
| Internal Standard | Analyte Concentration Range | Linearity (r²) |
| This compound (Expected) | 0.1 - 100 ng/mL | ≥ 0.99 |
| d-5-OxoETE (Typical) | 0.05 - 100 ng/mL | ≥ 0.995 |
Table 3: Precision and Accuracy
| Internal Standard | Concentration Level | Precision (RSD%) | Accuracy (%) |
| This compound (Expected) | Low QC (0.3 ng/mL) | < 15% | 85 - 115% |
| Mid QC (15 ng/mL) | < 10% | 90 - 110% | |
| High QC (80 ng/mL) | < 10% | 90 - 110% | |
| d-5-OxoETE (Typical) | Low QC (0.15 ng/mL) | < 10% | 90 - 110% |
| Mid QC (15 ng/mL) | < 5% | 95 - 105% | |
| High QC (80 ng/mL) | < 5% | 95 - 105% |
Table 4: Recovery and Stability
| Internal Standard | Parameter | Result |
| This compound (Expected) | Extraction Recovery | 70 - 90% |
| Freeze-Thaw Stability (3 cycles) | Stable (within 15% of initial) | |
| Bench-Top Stability (4 hours) | Stable (within 15% of initial) | |
| d-5-OxoETE (Typical) | Extraction Recovery | > 85% |
| Freeze-Thaw Stability (3 cycles) | Stable (within 10% of initial) | |
| Bench-Top Stability (4 hours) | Stable (within 10% of initial) |
Experimental Protocols
A detailed methodology for the quantification of 5-OxoETE in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below. This protocol is a general guideline and may require optimization for specific applications.
Sample Preparation and Lipid Extraction
-
Sample Thawing: Thaw biological samples (e.g., plasma) on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte levels, e.g., 50 ng/mL in methanol).
-
Protein Precipitation and Extraction: Add 400 µL of cold methanol (B129727) containing an antioxidant (e.g., 0.02% BHT). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the lipids with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 5-OxoETE from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
5-OxoETE: Monitor a specific precursor-to-product ion transition (e.g., m/z 319.2 -> 115.1).
-
This compound (IS): Monitor a specific precursor-to-product ion transition (e.g., m/z 333.2 -> 115.1 or another suitable fragment).
-
Visualizations
5-OxoETE Signaling Pathway
Caption: Biosynthesis and signaling pathway of 5-OxoETE.
Experimental Workflow for 5-OxoETE Quantification
Caption: Workflow for 5-OxoETE analysis using an internal standard.
Logical Relationship of Internal Standard Selection
Caption: Decision logic for internal standard selection.
Comparative Analysis of 5-Oxo-ETE Methyl Ester and 5-Oxo-ETE for OXE Receptor Interaction
For Immediate Release
This guide provides a comparative analysis of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) and its methyl ester derivative in the context of their interaction with the oxoeicosanoid receptor 1 (OXE receptor). This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potencies, supported by available data and detailed experimental methodologies.
Introduction
5-Oxo-ETE is a potent lipid mediator and a product of the 5-lipoxygenase pathway, known to be a powerful chemoattractant for various leukocytes, particularly eosinophils.[1][2][3][4][5] Its biological effects are mediated through the G protein-coupled receptor, the OXE receptor.[1][2][3] The structural features of 5-Oxo-ETE are critical for its activity, and modifications to its structure, such as the esterification of its free carboxyl group to form 5-Oxo-ETE methyl ester, are predicted to have a significant impact on its interaction with the OXE receptor.
Activity at the OXE Receptor: A Comparative Overview
Available scientific literature strongly indicates that a free carboxyl group is a critical structural requirement for the biological activity of 5-Oxo-ETE. Esterification of this group, as seen in 5-Oxo-ETE methyl ester, is consistently associated with a substantial loss of biological activity.
Quantitative Data Summary
The following table summarizes the known potency of 5-Oxo-ETE and its precursor, 5-HETE, at the human OXE receptor. Due to the lack of specific experimental data for 5-Oxo-ETE methyl ester in the reviewed literature, its activity is denoted as significantly reduced.
| Compound | Target Receptor | Assay Type | Potency (EC50/Kd) | Relative Potency |
| 5-Oxo-ETE | Human OXE | Calcium Mobilization | ~5 nM[1] | High |
| Human OXE | GTPγS Binding | ~5 nM[1] | High | |
| Human Neutrophil Membranes | Radioligand Binding | Kd ~4 nM[1] | High | |
| 5-HETE | Human OXE | Calcium Mobilization | ~100-fold less potent than 5-Oxo-ETE[1][2] | Low |
| 5-Oxo-ETE Methyl Ester | Human OXE | Not available | Not available | Significantly Reduced (inferred) |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of Gq-coupled GPCRs like the OXE receptor upon ligand binding.
Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation.
Materials:
-
HEK293 cells stably expressing the human OXE receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds: 5-Oxo-ETE, 5-Oxo-ETE methyl ester.
-
Positive control: 5-Oxo-ETE.
-
Negative control: Vehicle (e.g., DMSO).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Seed the OXE receptor-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye like Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (5-Oxo-ETE and 5-Oxo-ETE methyl ester) and controls in the assay buffer.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the test compounds or controls to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 values for each compound.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to induce the directed migration of neutrophils, a key physiological response mediated by the OXE receptor.
Objective: To quantify the chemotactic activity of 5-Oxo-ETE and its methyl ester on human neutrophils.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Test compounds: 5-Oxo-ETE, 5-Oxo-ETE methyl ester.
-
Positive control: 5-Oxo-ETE or other known neutrophil chemoattractants (e.g., fMLP, LTB4).
-
Negative control: Assay medium alone.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Chamber Setup:
-
Add the test compounds or controls to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the suspension of isolated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: The number of migrated cells is a measure of the chemotactic activity of the compound. Dose-response curves can be generated to compare the potencies of the compounds.
Visualizations
OXE Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the OXE receptor.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-OxoETE and its Methyl Ester in Chemotaxis Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemotactic efficacy of 5-Oxo-eicosatetraenoic acid (5-OxoETE) and its methyl ester derivative. This analysis is supported by experimental data and detailed methodologies.
5-OxoETE is a potent lipid chemoattractant and a product of the 5-lipoxygenase (5-LO) pathway, playing a significant role in inflammatory responses.[1][2] It exerts its effects by activating the G protein-coupled receptor OXER1, which is highly expressed on various immune cells, most notably eosinophils, but also on neutrophils, basophils, and monocytes.[1][2][3] The activation of OXER1 by 5-OxoETE triggers a signaling cascade that leads to cellular responses such as calcium mobilization, actin polymerization, and ultimately, directed cell migration or chemotaxis.[1][2][3]
A critical structural feature for the biological activity of 5-OxoETE is the presence of a free carboxyl group.[1] This functional group is essential for the molecule's interaction with its receptor and subsequent downstream signaling.
Comparative Chemotactic Potency
Experimental evidence demonstrates a significant reduction in chemotactic potency upon esterification of the carboxyl group of 5-OxoETE to its methyl ester form. This modification substantially diminishes the molecule's ability to induce a chemotactic response in target cells.
| Compound | Relative Potency (Compared to 5-OxoETE) | Fold Decrease in Potency | Target Cells |
| 5-OxoETE | 1 (Reference) | N/A | Eosinophils, Neutrophils, Monocytes, Basophils |
| 5-OxoETE Methyl Ester | ~0.05 - 0.1 | 10 to 20-fold | Eosinophils, Neutrophils |
Data synthesized from multiple sources indicating a significant loss of activity upon esterification.[1][4]
The data clearly indicates that 5-OxoETE is a significantly more potent chemoattractant than its methyl ester. The esterification of the carboxyl group leads to a 10 to 20-fold decrease in its ability to induce chemotaxis.[1][4]
Signaling Pathway of 5-OxoETE
The chemotactic activity of 5-OxoETE is mediated through the OXER1 receptor, which is coupled to inhibitory G proteins (Gαi/o). Upon ligand binding, the receptor activates downstream signaling pathways, leading to cell migration.
Experimental Protocols
Boyden Chamber Chemotaxis Assay
The Boyden chamber assay is a widely used method to assess the chemotactic response of cells to a chemoattractant.[5][6]
Materials:
-
48-well microchemotaxis chamber (e.g., from Neuro Probe)
-
Polycarbonate membrane filter (5 µm pore size for eosinophils)
-
Chemoattractants: 5-OxoETE and this compound
-
Cell suspension of isolated human eosinophils in assay buffer (e.g., Gey's solution with 0.1% BSA)
-
Assay buffer
-
Fixative solution (e.g., methanol)
-
Staining solution (e.g., Diff-Quik or Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Chamber Assembly: Place the polycarbonate membrane filter over the lower wells of the Boyden chamber.
-
Loading Chemoattractants: Add serial dilutions of 5-OxoETE, this compound, or control buffer to the lower wells of the chamber.
-
Cell Seeding: Place the assembled upper chamber onto the lower wells. Add a suspension of isolated eosinophils (typically 5 x 10^4 to 1 x 10^5 cells per well) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Fixation and Staining: After incubation, remove the upper chamber and scrape off the non-migrated cells from the top surface of the membrane. Fix the membrane with a suitable fixative and then stain the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
The available data strongly indicates that the free carboxyl group of 5-OxoETE is indispensable for its potent chemotactic activity. The esterification of this group to form the methyl ester derivative results in a substantial reduction in potency, rendering it a significantly weaker chemoattractant. For researchers investigating the biological roles of 5-OxoETE and developing potential therapeutic agents targeting the OXER1 receptor, it is crucial to use the free acid form to elicit a robust and physiologically relevant response. The this compound may serve as a useful negative control in such studies to confirm the specificity of the observed effects to the activation of the OXER1 receptor by its native ligand.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to LC-MS and GC-MS for the Analysis of 5-OxoETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Oxo-eicosatetraenoic acid (5-OxoETE), a potent lipid mediator involved in inflammation and allergic diseases. The focus is on the analytical performance of each technique, particularly considering the necessity of esterification for GC-MS analysis.
Introduction to 5-OxoETE and its Significance
5-OxoETE is a biologically active metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway.[1][2] It is formed by the oxidation of an intermediate, 5-hydroxyeicosatetraenoic acid (5-HETE), by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2][3] 5-OxoETE is a potent chemoattractant for various immune cells, especially eosinophils, and also affects neutrophils, monocytes, and basophils.[1][2][4] Its actions are mediated through a specific G-protein coupled receptor, the oxoeicosanoid receptor 1 (OXE-R).[1][3][5] Given its role in inflammatory conditions such as asthma and cardiovascular disease, accurate and sensitive quantification of 5-OxoETE in biological matrices is critical for both basic research and clinical drug development.[2][3]
The 5-OxoETE Signaling Pathway
5-OxoETE exerts its biological effects by binding to its selective receptor, OXE-R, which is coupled to a Gi/o protein.[1] This interaction triggers the dissociation of the G-protein complex, initiating downstream signaling cascades that include the activation of Phospholipase C (PLC), Protein Kinase C (PKC), the ERK/MAPK pathway, and a subsequent increase in cytosolic calcium levels.[4][5]
Analytical Methodologies: A Comparative Overview
The choice between LC-MS and GC-MS for 5-OxoETE analysis hinges on the physicochemical properties of the analyte and the inherent principles of each technique.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for analyzing non-volatile and thermally labile molecules like eicosanoids directly from a liquid phase.[6][7] This often eliminates the need for chemical derivatization, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels at separating volatile and thermally stable compounds. For non-volatile molecules like 5-OxoETE, a chemical derivatization step, such as esterification , is mandatory to convert the carboxylic acid group into a more volatile ester (e.g., a methyl ester).[8] This adds complexity and potential for variability in the sample preparation workflow.
The following diagram illustrates the divergent workflows for the two techniques.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 5-OxoETE
This protocol is a representative method synthesized from common practices in eicosanoid analysis.[9][10][11]
-
Internal Standard Spiking: Spike the biological sample (e.g., 200 µL plasma) with a deuterated internal standard (e.g., 5-OxoETE-d7) to correct for extraction losses and matrix effects.
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE column (e.g., Strata-X) with methanol (B129727) followed by water.[10]
-
Acidify the sample and load it onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.[10]
-
Elute the eicosanoids, including 5-OxoETE, with an appropriate solvent like methanol or ethyl acetate.[10]
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[10]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[9] Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol containing a modifier like acetic or formic acid.[12]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Protocol 2: GC-MS Analysis of 5-OxoETE after Esterification
This protocol includes the critical derivatization step required for GC-MS.[8][13]
-
Internal Standard Spiking & Extraction: Follow steps 1 and 2 from the LC-MS protocol.
-
Esterification (Methylation):
-
After drying the extract, add a methylating agent. A common and safer reagent is 15% boron trifluoride in methanol (BF3-Methanol).[8]
-
Heat the sample (e.g., at 80-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete conversion to the fatty acid methyl ester (FAME).[8]
-
Quench the reaction by adding water or a saturated sodium chloride solution.[8]
-
-
FAME Extraction: Extract the derivatized 5-OxoETE methyl ester into a non-polar solvent like hexane (B92381) or n-heptane.[8]
-
Sample Concentration & Reconstitution: Evaporate the hexane/heptane layer to dryness and reconstitute in a small volume of a suitable solvent for GC injection.
-
GC-MS Analysis:
-
Chromatography: Inject the sample onto a non-polar capillary column (e.g., DB-5MS).[14] Use a temperature program that starts at a lower temperature and ramps up to a higher temperature (e.g., 70°C to 280°C) to separate the analytes.[15]
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) of characteristic fragment ions of the this compound for quantification.
-
Performance Comparison: LC-MS vs. GC-MS
The following table summarizes the quantitative and qualitative performance characteristics of each technique for 5-OxoETE analysis.
| Parameter | LC-MS/MS | GC-MS (after Esterification) | Rationale & Citation |
| Sensitivity (LOD/LOQ) | Excellent (pg on column) | Good to Very Good (ng to pg on column) | LC-MS/MS often achieves lower limits of detection for eicosanoids.[7][12] GC-MS sensitivity is high but can be limited by derivatization efficiency and potential analyte degradation at high temperatures.[8] |
| Specificity | Very High | High | Both techniques coupled with MS provide high specificity. LC-MS/MS (using MRM) is exceptionally specific. GC-MS specificity relies on chromatographic separation and unique mass fragmentation patterns. |
| Sample Preparation | Simpler, no derivatization required | More complex, mandatory esterification step | LC is more applicable for eicosanoids as it avoids the derivatization needed for GC to increase volatility and thermal stability.[6] Esterification adds time, cost, and potential for error.[8] |
| Throughput | Higher | Lower | The elimination of the derivatization step and often faster run times allow for higher sample throughput with modern UPLC-MS/MS systems.[6] |
| Robustness | Generally robust, but susceptible to matrix effects and ion suppression. | Very robust and well-established, but derivatization must be highly reproducible. | ESI in LC-MS can be prone to ion suppression from co-eluting matrix components. GC-MS with EI is less prone to matrix effects but relies heavily on the consistency of the derivatization reaction. |
| Analyte Coverage | Excellent for a broad range of eicosanoids in a single run. | Good, but optimization of derivatization may be needed for different compound classes. | LC-MS methods can simultaneously analyze a wide array of lipid mediators from different classes (prostaglandins, leukotrienes, etc.) with minimal sample prep.[16][17] |
Conclusion and Recommendation
For the analysis of 5-OxoETE, LC-MS/MS is the superior and more widely adopted technique .
The primary advantage of LC-MS/MS is its ability to analyze 5-OxoETE in its native form, eliminating the need for the time-consuming and potentially variable esterification step required for GC-MS.[6][17] This leads to a simpler, faster, and more direct workflow. Furthermore, modern LC-MS/MS systems generally offer superior sensitivity and specificity for eicosanoid analysis, which is crucial for detecting these low-abundance signaling molecules in complex biological samples.[7]
While GC-MS is a powerful and robust technique, its application to non-volatile analytes like 5-OxoETE is hampered by the mandatory derivatization step. This additional step not only lowers throughput but also introduces a potential source of analytical variability. Therefore, for researchers and drug development professionals seeking high-sensitivity, high-throughput, and accurate quantification of 5-OxoETE, LC-MS/MS is the recommended analytical platform.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. commons.emich.edu [commons.emich.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijper.org [ijper.org]
- 16. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Esterification of 5-OxoETE for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common esterification reagents for the derivatization of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent lipid mediator involved in inflammatory and allergic responses. Esterification is a crucial step for improving the analytical properties of 5-OxoETE, particularly for gas chromatography-mass spectrometry (GC-MS), by increasing its volatility and enhancing its detection sensitivity. This document outlines the efficacy, protocols, and practical considerations for three widely used reagents: Diazomethane (B1218177), Trimethylsilyldiazomethane (TMS-diazomethane), and Pentafluorobenzyl Bromide (PFB-Br).
Comparison of Esterification Reagents for 5-OxoETE
The choice of esterification reagent significantly impacts reaction efficiency, safety, and analytical sensitivity. Below is a summary of the key performance characteristics of each reagent for the derivatization of 5-OxoETE and related polyunsaturated fatty acids.
| Feature | Diazomethane | Trimethylsilyldiazomethane (TMS-diazomethane) | Pentafluorobenzyl Bromide (PFB-Br) |
| Product | 5-OxoETE Methyl Ester | This compound | 5-OxoETE Pentafluorobenzyl Ester |
| Reaction Principle | Methylation of the carboxylic acid. | Methylation of the carboxylic acid. | Esterification of the carboxylic acid with a pentafluorobenzyl group. |
| Typical Yield | High to quantitative. Reacts rapidly and with minimal side products[1]. | High to quantitative. A study on fatty acids and prostaglandins (B1171923) reported good yields[2]. | High. |
| Reaction Time | Instantaneous[3]. | 30 minutes to a few hours[4]. | 30 minutes at room temperature[5]. |
| Safety Profile | Highly Hazardous. Explosive, toxic, and carcinogenic. Requires specialized glassware and extreme caution[1][6]. | Safer Alternative. Less explosive and more stable than diazomethane, though still toxic and should be handled with care[2][7]. | Generally safer than diazoalkanes, but is a lachrymator and requires handling in a fume hood. |
| Ease of Use | Difficult. In-situ generation is recommended due to its instability[1][6]. | Easy. Commercially available as a stable solution[2][7]. | Relatively easy. The reaction is straightforward. |
| Analytical Impact | Enables GC-MS analysis by increasing volatility. | Enables GC-MS analysis with similar performance to diazomethane-derived esters[2]. | Significantly enhances sensitivity for GC-MS with Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI)[8]. |
| Key Advantage | High reactivity and clean conversion. | Safety and ease of use compared to diazomethane, with comparable results[2]. | Picogram-level sensitivity, ideal for trace analysis[8]. |
| Key Disadvantage | Extreme safety concerns limit its use. | Slower reaction time compared to diazomethane[3]. | Derivatization adds a large mass to the molecule, which may need to be considered in mass spectral analysis. |
Experimental Protocols
Detailed methodologies for the esterification of 5-OxoETE using the compared reagents are provided below. These protocols are based on established methods for eicosanoids and other polyunsaturated fatty acids and should be optimized for specific experimental conditions.
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
This protocol is adapted from methods used for the esterification of fatty acids and prostaglandins and is recommended for its safety and efficiency[2].
Materials:
-
5-OxoETE sample
-
TMS-diazomethane solution (2.0 M in hexanes or diethyl ether)
-
Toluene (B28343) (or other suitable solvent like a mixture of acetone (B3395972) and methanol[9])
-
Nitrogen gas supply
-
Reaction vials
Procedure:
-
Dissolve the dried 5-OxoETE sample in a solution of toluene and methanol (e.g., 3:2 v/v) in a reaction vial[4].
-
Slowly add the TMS-diazomethane solution dropwise to the 5-OxoETE solution at room temperature until a faint yellow color persists, indicating a slight excess of the reagent. Evolution of nitrogen gas will be observed.
-
Allow the reaction to proceed for 30 minutes at room temperature[4].
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the this compound in a suitable solvent for GC-MS analysis.
Protocol 2: Pentafluorobenzyl Esterification using Pentafluorobenzyl Bromide (PFB-Br)
This protocol is based on the derivatization of fatty acids and hydroxy fatty acids for high-sensitivity GC-MS analysis[5][8].
Materials:
-
5-OxoETE sample
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 10% in acetonitrile)
-
Nitrogen gas supply
-
Reaction vials
Procedure:
-
Dissolve the dried 5-OxoETE sample in acetonitrile in a reaction vial.
-
Add the DIPEA solution to the vial, followed by the PFB-Br solution[5]. A common approach involves treating the sample with a solution of DIPEA in acetonitrile (1:50, v/v) and a solution of PFB-Br in acetonitrile (1:50, v/v)[5].
-
Vortex the mixture for 1-2 minutes and let it stand at room temperature for 30 minutes[5].
-
Evaporate the solvents and excess reagents under a stream of nitrogen[5].
-
Dissolve the resulting 5-OxoETE pentafluorobenzyl ester in hexane for injection into the GC-MS[5].
Protocol 3: Methyl Esterification using Diazomethane (In-situ Generation)
Warning: Diazomethane is a potent carcinogen, toxin, and explosive. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.
This protocol is based on the in-situ generation of diazomethane for the methylation of carboxylic acids, which is safer than handling pre-prepared diazomethane solutions[1][6].
Materials:
-
5-OxoETE sample
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Diethyl ether
-
Methanol
-
Potassium hydroxide (B78521) (KOH) solution
-
Specialized diazomethane generation glassware
-
Nitrogen gas supply
Procedure:
-
Dissolve the 5-OxoETE sample in a mixture of diethyl ether and methanol (e.g., 9:1 v/v) in a receiving flask.
-
Set up the diazomethane generation apparatus according to established procedures.
-
In the generation flask, slowly add a solution of Diazald® in diethyl ether to a stirred solution of KOH in aqueous ethanol (B145695) at 65°C.
-
The generated diazomethane gas is co-distilled with ether and bubbled directly into the chilled (0°C) solution of 5-OxoETE.
-
Continue the generation until the yellow color of diazomethane persists in the reaction mixture.
-
Allow the reaction to stand for a few minutes.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The resulting solution containing the this compound can be concentrated under a gentle stream of nitrogen before analysis.
Visualizing the Workflow and Biological Context
To aid in the understanding of the experimental process and the biological relevance of 5-OxoETE, the following diagrams have been generated.
Caption: Experimental workflow for the esterification of 5-OxoETE.
Caption: 5-OxoETE signaling through the OXER1 receptor.
References
- 1. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 8. Gas chromatography-mass spectrometry method for determination of phospholipid peroxides; II. Transesterification to form pentafluorobenzyl esters and detection with picogram sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commons.emich.edu [commons.emich.edu]
A Comparative Guide to the In Vitro Stability of 5-OxoETE and 5-OxoETE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro stability of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) and its methyl ester derivative. The information presented herein is intended to assist researchers in selecting the appropriate compound for their in vitro studies and in understanding the potential transformations these molecules may undergo in experimental settings.
Introduction to 5-OxoETE and its Methyl Ester
5-OxoETE is a potent bioactive lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and exerts its effects by binding to the highly selective OXE receptor.[1][2] Its involvement in inflammatory responses makes it a crucial target of study in diseases such as asthma and other allergic conditions.[3] 5-OxoETE methyl ester is a synthetic derivative often used in research due to its increased lipophilicity, which can facilitate handling and cell membrane permeability. However, the ester form is susceptible to hydrolysis by endogenous esterases present in common in vitro systems.
In Vitro Stability Comparison
The primary factor differentiating the in vitro stability of 5-OxoETE and its methyl ester is the latter's susceptibility to enzymatic hydrolysis. In biological matrices such as cell culture media supplemented with fetal bovine serum (FBS) or in plasma, esterases are present and can rapidly convert this compound to its free acid form, 5-OxoETE.[3] Therefore, when using this compound in such systems, it is crucial to consider that the active compound is likely to be the hydrolyzed free acid.
The stability of 5-OxoETE itself is primarily dictated by cellular metabolism. The major metabolic pathway for 5-OxoETE in neutrophils is ω-oxidation.[2]
| Compound | Primary In Vitro Degradation Pathway | Expected Stability in Cell Culture Media with Serum | Key Considerations |
| 5-OxoETE | Cellular metabolism (e.g., ω-oxidation) | Relatively stable, degradation dependent on cell type and density. | The biologically active form. Its concentration may decrease over time due to cellular uptake and metabolism. |
| This compound | Enzymatic hydrolysis to 5-OxoETE | Low; rapidly converted to 5-OxoETE. | Acts as a pro-drug of 5-OxoETE. The rate of hydrolysis can vary depending on the concentration and source of serum. |
Signaling Pathway of 5-OxoETE
5-OxoETE mediates its biological effects by activating the OXE receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the OXE receptor by 5-OxoETE initiates a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, calcium mobilization, and cell proliferation.[1][4][5]
Experimental Protocols
In Vitro Stability Assessment
This protocol outlines a general method for comparing the stability of 5-OxoETE and this compound in cell culture medium.
Materials:
-
5-OxoETE and this compound stock solutions (in ethanol (B145695) or DMSO)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) with an internal standard (e.g., d4-5-OxoETE)
-
LC-MS/MS system
Procedure:
-
Spike 5-OxoETE or this compound into pre-warmed (37°C) cell culture medium containing 10% FBS to achieve a final concentration of 1 µM.
-
Incubate the samples at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound and the formation of any metabolites (e.g., 5-OxoETE from the methyl ester).
LC-MS/MS Analysis of 5-OxoETE
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 5-OxoETE from other components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-OxoETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1
-
d4-5-OxoETE (Internal Standard): Precursor ion (m/z) 323.2 -> Product ion (m/z) 115.1
-
Conclusion
The choice between 5-OxoETE and this compound for in vitro studies depends on the experimental goals. 5-OxoETE is the biologically active form and should be used when a direct and immediate effect is desired. This compound can be considered a pro-drug that will be converted to 5-OxoETE in the presence of esterases. Researchers using the methyl ester in serum-containing media should be aware that the observed effects are likely attributable to the hydrolyzed free acid. For studies requiring precise control over the concentration of the active ligand, direct application of 5-OxoETE is recommended. In all cases, it is advisable to confirm the stability and conversion of the used compounds under the specific experimental conditions.
References
- 1. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
A Researcher's Guide to Isotopic Labeling of 5-OxoETE Methyl Ester for Tracer Studies
For researchers, scientists, and drug development professionals investigating the intricate roles of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) in inflammation, allergic diseases, and cancer, isotopically labeled tracers are indispensable tools.[1][2] This guide provides an objective comparison of isotopic labeling strategies for 5-OxoETE methyl ester, offering insights into their performance, supported by experimental principles, and presenting detailed methodologies for their application in tracer studies.
Comparison of Isotopic Labeling Strategies: Deuterium (B1214612) vs. Carbon-13
The choice of isotope for labeling this compound is a critical decision that influences experimental outcomes, particularly in terms of metabolic stability and analytical detection. The two most common stable isotopes for this purpose are Deuterium (²H) and Carbon-13 (¹³C).
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Primary Advantage | High mass difference from protium (B1232500) (¹H) facilitates easier detection and resolution from unlabeled counterparts in mass spectrometry. | Minimal kinetic isotope effect (KIE), leading to metabolic and biological behavior that more closely mimics the endogenous unlabeled molecule. |
| Primary Disadvantage | Potential for significant kinetic isotope effects (KIEs), where the stronger C-²H bond can alter the rate of metabolic reactions compared to the native C-¹H bond.[3][4][5][6] | Lower mass difference per atom requires higher levels of incorporation or more sensitive instrumentation for clear differentiation from natural abundance isotopes. |
| Cost | Generally lower cost for deuterated starting materials. | Generally higher cost for ¹³C-labeled precursors. |
| Synthesis | Can often be introduced in later stages of a synthetic route through reduction or exchange reactions. | Typically requires incorporation of ¹³C-labeled building blocks early in the synthetic pathway.[7] |
| Analytical Detection | Large mass shift simplifies detection and quantification by mass spectrometry. | Requires careful consideration of natural ¹³C abundance for accurate quantification. |
Performance Comparison and Experimental Data
While direct head-to-head performance data for deuterium- versus carbon-13-labeled this compound in tracer studies is not extensively published, we can infer performance characteristics based on established principles of isotopic labeling.
Deuterium-labeled this compound has been successfully utilized as an internal standard for quantification of endogenous 5-OxoETE by LC-MS/MS.[8] This application demonstrates its utility in mass spectrometry-based detection. However, for metabolic tracer studies, the potential for KIEs remains a significant consideration.[3][9] A slower metabolism of the deuterated tracer compared to the endogenous compound could lead to an overestimation of its biological half-life or an underestimation of the activity of metabolic pathways.
Carbon-13-labeled this compound , while likely more expensive to synthesize, would be the preferred tracer for accurately delineating metabolic pathways and fluxes. The negligible KIE associated with ¹³C substitution ensures that the tracer's behavior is a more faithful representation of the endogenous molecule.[3]
Alternative Tracer Strategies
Beyond direct isotopic labeling of 5-OxoETE, other molecules can be employed to study the 5-OxoETE signaling pathway.
| Tracer Type | Description | Advantages | Disadvantages |
| OXE Receptor Antagonists | Molecules that bind to the OXE receptor but do not elicit a biological response, thereby blocking the action of endogenous 5-OxoETE.[10][11] | Useful for studying the physiological and pathological roles of the OXE receptor by observing the effects of its inhibition. | Do not provide information on the synthesis, metabolism, or transport of 5-OxoETE itself. They are not tracers in the traditional sense. |
| Fluorescent Analogs | 5-OxoETE molecules chemically modified to include a fluorescent tag. | Enable visualization of receptor binding and cellular uptake using techniques like fluorescence microscopy and flow cytometry. | The bulky fluorescent tag may alter the molecule's biological activity and binding affinity to the OXE receptor. |
| Biotinylated Analogs | 5-OxoETE molecules conjugated to biotin (B1667282). | Useful for affinity purification of the OXE receptor and other binding partners, as well as for detection using streptavidin-based assays. | The biotin tag can affect the molecule's biological properties, and non-specific binding can be a concern. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and use of isotopically labeled this compound in tracer studies.
Synthesis of Deuterium-Labeled this compound (General Approach)
This protocol is a conceptual adaptation based on general methods for deuterating fatty acids.
-
Starting Material: A suitable precursor to 5-OxoETE containing a reducible functional group at the desired labeling position.
-
Deuterium Introduction: Reduction of a ketone or an unsaturated bond using a deuterium source such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a suitable catalyst. For example, to introduce deuterium at specific positions, a precursor with a double bond could be selectively reduced.
-
Oxidation: Oxidation of the 5-hydroxyl group of a deuterated 5-HETE precursor to the 5-oxo group using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Esterification: Conversion of the carboxylic acid to the methyl ester using a standard esterification method, such as reaction with diazomethane (B1218177) or with methanol (B129727) in the presence of an acid catalyst.
-
Purification: Purification of the final product using high-performance liquid chromatography (HPLC).
Synthesis of Carbon-13-Labeled this compound (General Approach)
This protocol is a conceptual adaptation based on general methods for synthesizing ¹³C-labeled fatty acids.[7]
-
Starting Material: A ¹³C-labeled precursor, such as a ¹³C-labeled alkyl halide or a ¹³C-labeled acetylene.
-
Chain Elongation: A series of organic reactions (e.g., Grignard reactions, Wittig reactions) to build the carbon skeleton of 5-OxoETE, incorporating the ¹³C label at the desired position.
-
Functional Group Manipulation: Introduction and modification of functional groups to yield the 5-oxo and carboxylic acid moieties.
-
Esterification: Conversion of the carboxylic acid to the methyl ester.
-
Purification: Purification of the final product by HPLC.
In Vitro Tracer Study Using Labeled this compound
-
Cell Culture: Culture the cells of interest (e.g., neutrophils, eosinophils) to the desired confluency.
-
Incubation: Incubate the cells with a known concentration of isotopically labeled this compound for various time points.
-
Cell Lysis and Extraction: At each time point, wash the cells to remove extracellular tracer, then lyse the cells and extract the lipids using a suitable organic solvent system (e.g., Folch method).
-
Sample Preparation: The lipid extract can be further fractionated to isolate specific lipid classes. The relevant fractions should be derivatized if necessary for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the labeled this compound and its metabolites.
-
Data Analysis: Determine the rate of uptake, metabolism, and incorporation of the tracer into different cellular lipid pools.
Visualizing Key Pathways and Workflows
To aid in the conceptualization of these processes, the following diagrams illustrate the 5-OxoETE signaling pathway and a typical experimental workflow.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 10. "Design and Synthesis of 5-Oxo-ETE Receptor Antagonists; and Synthesis " by Rui Wang [repository.fit.edu]
- 11. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-OxoETE Free Acid and its Methyl Ester
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway.[1][2] Its measurement in biological samples provides critical insights into various physiological and pathological processes, including asthma, cancer, and cardiovascular disease.[2]
This guide provides a comparative analysis of the quantification of 5-OxoETE in its biologically active free acid form versus its methyl ester derivative. The correlation between these two forms in a sample is critically dependent on the sample preparation and analytical methodology employed. Endogenously, 5-OxoETE exists as a free carboxylic acid. The methyl ester is typically a derivative prepared for specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).[3] Therefore, understanding the relationship between the two is essential for accurate biological interpretation.
Quantitative Data Comparison: Analytical Approaches
The choice between analyzing the free acid directly via Liquid Chromatography-Mass Spectrometry (LC-MS) and converting it to its Fatty Acid Methyl Ester (FAME) for GC-MS analysis involves trade-offs in sensitivity, specificity, and potential for artifact formation.
| Feature | Analysis of 5-OxoETE Free Acid | Analysis of 5-OxoETE Methyl Ester |
| Primary Analytical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization Required | No (Direct measurement) | Yes (Esterification) |
| Sample Preparation | Simpler; typically involves liquid-liquid or solid-phase extraction.[4] | More complex; includes extraction followed by a chemical derivatization step.[5][6] |
| Potential for Artifacts | Lower risk of chemical alteration during sample prep. | Risk of incomplete derivatization or hydrolysis of the ester back to the acid.[7] |
| Sensitivity & Specificity | High, especially with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[8] | High, but can be influenced by the efficiency of the derivatization step. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the additional derivatization step, although automated methods exist.[6] |
| Volatility for Analysis | Not a concern for LC-MS. | Increased volatility is the primary reason for derivatization for GC analysis. |
Experimental Protocols
Protocol 1: Quantification of 5-OxoETE Free Acid by LC-MS/MS
This method is adapted from standard protocols for eicosanoid analysis.[4][9]
1. Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, bronchoalveolar lavage fluid) and immediately add antioxidants like butylated hydroxytoluene (BHT) to prevent autooxidation.[10]
-
Store samples at -80°C until analysis.
2. Internal Standard Spiking:
-
Thaw samples on ice.
-
Add a known amount of a stable isotope-labeled internal standard, such as d4-5-OxoETE, to each sample for accurate quantification.[1]
3. Extraction (Liquid-Liquid Extraction):
-
Acidify the sample to approximately pH 6.0.[4]
-
Add 4 volumes of a solvent like methyl-t-butyl ether or a hexane (B92381)/isopropanol mixture.[1][9]
-
Vortex vigorously for 15 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase (e.g., 85% methanol).
-
Inject the sample onto a reverse-phase C18 column.[9]
-
Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small amount of acetic or formic acid to improve peak shape.[9]
-
Detect and quantify 5-OxoETE using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI), monitoring specific precursor and product ion transitions (MRM).[8]
Protocol 2: Quantification of 5-OxoETE via Methyl Ester Derivatization for GC-MS
This protocol involves the conversion of the free acid to its more volatile methyl ester.
1. Sample Collection, Storage, and Extraction:
-
Follow steps 1-3 from Protocol 1 to extract the lipids, including 5-OxoETE.
2. Derivatization (Acid-Catalyzed Esterification):
-
To the dried lipid extract, add a methylating agent. A common reagent is 5% anhydrous hydrogen chloride in methanol or boron trifluoride-methanol.[6][7]
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1 hour) to ensure complete conversion to the methyl ester.[6][11]
-
After cooling, add water and a nonpolar solvent like hexane to extract the this compound.[11]
-
Collect the hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Inject the hexane extract into a gas chromatograph equipped with a suitable capillary column.
-
Use a temperature program to separate the FAMEs.
-
Detect the this compound using a mass spectrometer, typically with electron ionization (EI), by monitoring its characteristic mass-to-charge ratio fragments.
Visualizations
Signaling Pathway and Chemical Relationship
The following diagrams illustrate the biological synthesis of 5-OxoETE and the chemical conversion between its free acid and methyl ester forms, which is central to the analytical considerations discussed.
Caption: Biosynthesis of 5-OxoETE from arachidonic acid.
Caption: Chemical conversion between 5-OxoETE free acid and its methyl ester.
Experimental Workflow Comparison
The choice of analytical method dictates the experimental workflow. The following diagram contrasts the direct analysis approach with the derivatization-based method.
Caption: Comparison of analytical workflows.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. aocs.org [aocs.org]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. lipidmaps.org [lipidmaps.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-OxoETE Methyl Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents like 5-OxoETE methyl ester are paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, drawing upon established safety protocols for handling laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from splashes.
Handle the waste material within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with organic solvents, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: Immediately label the waste container as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The solvent used (e.g., ethanol, methanol)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should also be collected in the designated hazardous waste container.
Step 2: Waste Storage
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool secondary containment area. This prevents the spread of material in case of a leak.
-
Inventory Management: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.
Step 3: Arranging for Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[2]
-
Licensed Contractor: The EHS office will arrange for the disposal through a licensed chemical waste disposal contractor, ensuring compliance with all federal, state, and local regulations.[2]
Quantitative Data Summary
While specific quantitative data for this compound's toxicity and environmental impact are not available, the general properties of fatty acid methyl esters and laboratory chemicals necessitate the following handling and disposal limits:
| Parameter | Guideline |
| Container Size | Use the smallest practical container size to minimize the volume of waste stored in the lab. |
| Storage Limit | Adhere to your institution's limits for the maximum volume of hazardous waste allowed in a single laboratory area. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4] |
| Spill Residues | Absorbent materials used to clean up spills of this compound must be collected and disposed of as hazardous waste.[5] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for the management of hazardous chemical waste in a laboratory setting, as detailed in the safety and disposal guides from various research institutions and chemical suppliers.[3][4][6][7] These protocols are designed to mitigate risks and ensure regulatory compliance.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. regi.com [regi.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-OxoETE methyl ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-OxoETE methyl ester in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Quantitative Data Summary
For safe and effective use, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester | [1] |
| CAS Number | 74785-00-5 | [1] |
| Molecular Formula | C₂₁H₃₂O₃ | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| Formulation | A solution in ethanol | [1] |
| Purity | ≥95% | [1] |
| λmax | 280 nm | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years (at -20°C) | [1] |
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is paramount to minimize exposure and ensure personal safety. The following personal protective equipment is required.
-
Eye Protection : Chemical safety goggles or glasses with side shields are mandatory to protect against splashes.[2][3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[2][4] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing.
-
Body Protection : A standard laboratory coat must be worn to protect skin and personal clothing from contamination.[2][5]
-
Respiratory Protection : While not generally required for small quantities in a well-ventilated area, a fume hood should be used when handling larger volumes or if there is a risk of generating aerosols.
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory environment. The following procedural guidance outlines the key steps from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container upright in a designated, well-ventilated, and cool area at -20°C.[1]
-
Keep away from heat, sparks, and open flames.[6]
Handling and Preparation of Solutions:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Allow the vial to warm to room temperature before opening to avoid condensation.
-
When preparing solutions, use the appropriate solvent as indicated by the supplier (e.g., ethanol).
Accidental Release Measures:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a sealed, labeled container for chemical waste disposal.[6]
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact the appropriate environmental health and safety office.
First Aid Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water.[7] Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[7]
Disposal Plan:
-
All waste materials, including empty containers, unused product, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7][8]
-
Do not dispose of down the drain or in regular trash.[8]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
